molecular formula C7H7NO2 B3317289 2-Hydroxy-1-(2-pyridyl)ethanone CAS No. 95836-52-5

2-Hydroxy-1-(2-pyridyl)ethanone

Cat. No.: B3317289
CAS No.: 95836-52-5
M. Wt: 137.14 g/mol
InChI Key: BQQLUQRZQOODGQ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(2-pyridyl)ethanone is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-1-(2-pyridyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-1-(2-pyridyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQLUQRZQOODGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Hydroxy-1-(2-pyridyl)ethanone" chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxy-1-(2-pyridyl)ethanone: Synthesis, Characterization, and Potential Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-1-(2-pyridyl)ethanone, a versatile heterocyclic α-hydroxyketone. While not as extensively documented as some of its structural isomers or precursors, its unique combination of a pyridine ring, a ketone, and an adjacent hydroxyl group presents significant potential for applications in coordination chemistry, organic synthesis, and drug discovery. This document synthesizes established synthetic routes for analogous compounds, provides a detailed analysis of its expected spectral characteristics, and explores its reactivity and potential as a building block for more complex molecular architectures. The guide is intended for researchers and professionals in the chemical and pharmaceutical sciences seeking to understand and utilize this compound's unique chemical attributes.

Introduction and Strategic Importance

2-Hydroxy-1-(2-pyridyl)ethanone (also known as 2-(hydroxyacetyl)pyridine) belongs to the class of pyridinyl α-hydroxyketones. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The α-hydroxyketone functional group is a key structural motif known for its diverse reactivity, including its capacity for oxidation to form α-diketones and its role as a bidentate chelating ligand for various metal ions.

The strategic importance of this molecule lies in its bifunctional nature. The pyridine nitrogen and the adjacent carbonyl/hydroxyl group form a classic N,O-chelating system, making it an attractive ligand for developing novel metal complexes with potential catalytic or biological activity.[3] Furthermore, the hydroxyl and ketone groups are reactive handles for further synthetic elaboration, positioning 2-Hydroxy-1-(2-pyridyl)ethanone as a valuable intermediate for constructing more complex pharmaceutical and materials science targets.

Physicochemical and Structural Characteristics

While experimental data for 2-Hydroxy-1-(2-pyridyl)ethanone is not widely published, its properties can be reliably inferred from its structure and comparison with its well-characterized precursor, 2-acetylpyridine.

PropertyValue (Precursor: 2-Acetylpyridine)Predicted Value/Comment (Target)Reference
Molecular Formula C₇H₇NOC₇H₇NO₂-
Molecular Weight 121.14 g/mol 137.14 g/mol -
Appearance Viscous colorless to yellow liquidExpected to be a white to off-white solid[1]
Boiling Point 188-189 °CSignificantly higher due to hydrogen bonding[3]
Melting Point 8-10 °CSignificantly higher; likely a solid at room temp.[1]
Density 1.08 g/mL at 25 °CHigher than the precursor[3]
Solubility -Expected to be soluble in polar organic solvents (MeOH, EtOH, DMSO) and slightly soluble in water.-

The introduction of the hydroxyl group is expected to increase the molecule's polarity, melting point, and boiling point due to the capacity for intermolecular hydrogen bonding.

Synthesis and Mechanistic Considerations

The synthesis of pyridinyl α-hydroxyketones is not commonly reported via direct oxidation of the corresponding ethanone. A more established and reliable route involves the nucleophilic addition of a masked acetyl anion equivalent to a pyridinecarboxaldehyde, followed by hydrolysis.

Recommended Synthetic Protocol: Nucleophilic Acylation of 2-Pyridinecarboxaldehyde

This protocol is adapted from the general method for preparing aryl α-hydroxyketones, which has been successfully applied to pyridine derivatives.[4][5] The key is the use of α-ethoxyvinyllithium as a nucleophilic acetyl anion synthon.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Hydrolysis & Workup cluster_purify Purification reagent_prep Generate α-ethoxyvinyllithium in situ (2-ethoxypropene + t-BuLi in THF at -78°C) start Dissolve 2-Pyridinecarboxaldehyde in anhydrous THF addition Slowly add α-ethoxyvinyllithium solution at -78°C to form intermediate 3 start->addition quench Quench reaction with aq. NH₄Cl addition->quench hydrolysis Hydrolyze intermediate with aq. formic acid quench->hydrolysis neutralize Neutralize with solid Na₂CO₃ hydrolysis->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify crude product via column chromatography (Silica gel) dry->purify product 2-Hydroxy-1-(2-pyridyl)ethanone purify->product

Caption: Synthetic workflow for 2-Hydroxy-1-(2-pyridyl)ethanone.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-ethoxypropene (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add tert-butyllithium (1.0 eq, solution in pentane) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes to ensure complete formation of α-ethoxyvinyllithium. Expertise Insight: The use of t-BuLi is crucial for efficient deprotonation. THF is the solvent of choice as it effectively solvates the lithium cation.

  • Nucleophilic Addition: In a separate flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared α-ethoxyvinyllithium solution via cannula into the aldehyde solution. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Hydrolysis of Enol Ether: Add an aqueous solution of formic acid (88%) to the reaction mixture. Stir for 30-60 minutes at room temperature. The progress of the hydrolysis of the intermediate enol ether can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: This acid-catalyzed hydrolysis is a standard and reliable method for converting enol ethers to ketones.

  • Workup: Carefully add solid sodium carbonate until the solution is alkaline to litmus paper to neutralize the acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure α-hydroxyketone.

Spectral Characterization (Predicted)

No experimentally derived spectra are readily available in the literature. However, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures.[6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 8.60 (ddd, 1H, H6-pyridine): The proton ortho to the nitrogen will be the most deshielded aromatic proton.

  • δ 7.80 (td, 1H, H4-pyridine): The proton para to the nitrogen will show a characteristic triplet of doublets.

  • δ 7.45 (d, 1H, H3-pyridine): The proton ortho to the carbonyl group.

  • δ 7.30 (ddd, 1H, H5-pyridine): The proton meta to the nitrogen.

  • δ 4.90 (s, 2H, -CH₂-OH): The methylene protons adjacent to the hydroxyl and carbonyl groups. This signal would likely appear as a singlet.

  • δ 4.50 (s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ 198.0 (C=O): The carbonyl carbon is expected in the typical range for ketones conjugated with an aromatic ring.

  • δ 152.0 (C2-pyridine): The carbon atom of the pyridine ring attached to the carbonyl group.

  • δ 149.0 (C6-pyridine): The carbon atom ortho to the nitrogen.

  • δ 137.0 (C4-pyridine): The CH carbon para to the nitrogen.

  • δ 128.0 (C5-pyridine): Aromatic CH.

  • δ 122.0 (C3-pyridine): Aromatic CH.

  • δ 65.0 (-CH₂-OH): The aliphatic carbon attached to the hydroxyl group.

Key IR Spectroscopy Bands
  • 3400 cm⁻¹ (broad, O-H stretch): Characteristic of the hydroxyl group.

  • 1710 cm⁻¹ (strong, C=O stretch): Ketone carbonyl stretch. Conjugation with the pyridine ring may shift this slightly.

  • 1590, 1570 cm⁻¹ (C=C, C=N stretches): Aromatic ring vibrations.

  • 1100 cm⁻¹ (C-O stretch): Stretch of the primary alcohol.

Reactivity and Synthetic Potential

The dual functionality of 2-Hydroxy-1-(2-pyridyl)ethanone makes it a versatile substrate for further chemical transformations.

G center 2-Hydroxy-1-(2-pyridyl)ethanone oxidation Oxidation (e.g., SeO₂, MnO₂) center->oxidation [O] reduction Reduction (e.g., NaBH₄) center->reduction [H] ligation Coordination (Metal Salts) center->ligation Mⁿ⁺ diketone Pyridine-2-glyoxal (α-Diketone) oxidation->diketone condensation Condensation (e.g., o-phenylenediamine) diketone->condensation reacts with diol 1-(2-Pyridyl)ethane-1,2-diol reduction->diol quinoxaline Quinoxaline Derivatives condensation->quinoxaline complex [M(N,O)Lₙ] Complexes ligation->complex

Caption: Key reaction pathways for 2-Hydroxy-1-(2-pyridyl)ethanone.

Oxidation to α-Diketone

The secondary alcohol can be selectively oxidized to afford the corresponding α-diketone, pyridine-2-glyoxal.

  • Recommended Reagent: Selenium dioxide (SeO₂) in aqueous dioxane is an effective reagent for this transformation.[4][5]

  • Significance: The resulting α-diketone is a valuable building block, particularly for the synthesis of heterocyclic systems like quinoxalines through condensation with o-phenylenediamines.[5]

Reduction to Diol

The ketone functionality can be reduced to a secondary alcohol, yielding 1-(2-pyridyl)ethane-1,2-diol.

  • Recommended Reagent: Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and selective reagent for this reduction, leaving the pyridine ring intact.

  • Significance: The resulting 1,2-diol is a useful chiral ligand precursor and can be used in asymmetric synthesis.

Coordination Chemistry

As a chelating ligand, 2-Hydroxy-1-(2-pyridyl)ethanone utilizes the pyridine nitrogen and one of the oxygen atoms (from the enol tautomer) to form stable five-membered rings with metal centers.

  • Expected Behavior: It is expected to act as a bidentate, monoanionic ligand upon deprotonation of the hydroxyl group. This N,O-donor set is particularly effective at coordinating with a wide range of transition metals, including copper(II), nickel(II), and cobalt(II).[3]

  • Applications: The resulting metal complexes have potential applications in catalysis, materials science (e.g., as magnetic materials or luminophores), and as potential therapeutic agents.

Applications in Drug Development and Research

The pyridyl ethanone scaffold is recognized for its biological relevance. Derivatives have been investigated as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome.[7] Iron chelators based on similar phenyl-1-pyridin-2-yl-ethanone structures have been shown to inhibit HIV-1 transcription.[8]

Given these precedents, 2-Hydroxy-1-(2-pyridyl)ethanone serves as a prime candidate for:

  • Fragment-Based Drug Design: It can be used as a starting fragment to build larger, more complex molecules targeting enzyme active sites.

  • Bioisosteric Replacement: The α-hydroxyketone moiety can serve as a bioisostere for other functional groups in known bioactive compounds to improve properties like solubility or target binding.

  • Precursor for Bioactive Heterocycles: As demonstrated, its oxidation product is a direct precursor to quinoxalines, a class of compounds with a broad range of pharmacological activities.

Safety and Handling

  • General Precautions: As with any laboratory chemical, 2-Hydroxy-1-(2-pyridyl)ethanone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Toxicity: Specific toxicity data is not available. It should be treated as a potentially harmful substance. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Hydroxy-1-(2-pyridyl)ethanone is a structurally intriguing molecule with significant untapped potential. While direct characterization data remains limited, reliable synthetic pathways can be extrapolated from established methodologies for analogous compounds. Its combination of a pyridine N-donor, a versatile α-hydroxyketone moiety, and its relationship to biologically relevant scaffolds makes it a compelling target for further investigation. Researchers in organic synthesis, coordination chemistry, and medicinal chemistry are encouraged to explore its utility as a ligand and a synthetic intermediate to unlock new scientific possibilities.

References

  • Klaus, E., Avasthi, K., Redda, K., & Bnderly, A. (1980). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Canadian Journal of Chemistry, 58(2), 130-135. [Link]

  • PubChem. (n.d.). 2-Hydroxy-1-(3-hydroxy-2-pyridinyl)ethanone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Sinopeg. (2026, January 6). The Chemistry of Pyridines: Exploring (R)-2-(1-Hydroxyethyl)pyridine's Role. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-1-(2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved February 15, 2026, from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016, February 4). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Retrieved February 15, 2026, from [Link]

  • Su, X., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(9), 1616-29. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- acetylpyridine.
  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). Retrieved February 15, 2026, from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. Retrieved February 15, 2026, from [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved February 15, 2026, from [Link]

  • Connect Journals. (2015). SHORT & EXPEDIENT SYNTHESIS OF PYRIDINE CONTAINING DIHYDROCHALCONE 1-(2-HYDROXYPHENYL)-3-(PYRIDIN-4-YL)PROPAN-1-ONE: A. NON-NUTRITIVE ARTIFICIAL SWEETENER. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Oxidation of pyridine and derivatives.
  • National Institutes of Health. (n.d.). Phenyl-1-Pyridin-2yl-Ethanone-Based Iron Chelators Increase IκB-α Expression, Modulate CDK2 and CDK9 Activities, and Inhibit HIV-1 Transcription. Retrieved February 15, 2026, from [Link]

Sources

Spectroscopic Characterization & Structural Dynamics of 2-Hydroxy-1-(2-pyridyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Overview

2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 15990-43-9), also known as


-hydroxy-2-acetylpyridine, represents a critical structural motif in medicinal chemistry, serving as a bidentate ligand in coordination chemistry and a metabolic intermediate of nicotine and 2-acetylpyridine.

Unlike simple aliphatic


-hydroxy ketones, this molecule exhibits complex structural dynamics due to the proximity of the pyridine nitrogen to the 

-hydroxyl group. This creates a strong propensity for intramolecular hydrogen bonding, influencing its solubility, reactivity, and spectroscopic signature.
Structural Parameters
ParameterValue
Molecular Formula

Molecular Weight 137.14 g/mol
Monoisotopic Mass 137.0477 u
Key Functional Groups Pyridine (N-heterocycle), Ketone (C=O), Primary Alcohol (C-OH)
Dominant Tautomer Keto-form (stabilized by intramolecular H-bond)

Synthesis Protocol: Oxidative Functionalization

Note: Direct isolation from biological sources is impractical for analytical standards. The following protocol describes the "field-proven" chemical synthesis via the Kornblum oxidation or hydrolysis of the


-bromo intermediate.
Workflow Diagram

Synthesis Start 2-Acetylpyridine (Precursor) Step1 Bromination (Br2 / HBr / AcOH) Start->Step1 Activation Inter 2-(Bromoacetyl)pyridine (Intermediate) Step1->Inter Substitution Step2 Hydrolysis (Formate buffer / H2O) Inter->Step2 Nucleophilic Attack Product 2-Hydroxy-1-(2-pyridyl)ethanone (Target) Step2->Product Reflux/Extraction

Figure 1: Synthetic pathway from 2-acetylpyridine via bromination and subsequent hydrolysis.

Detailed Methodology
  • Bromination (Activation):

    • Dissolve 2-acetylpyridine (10 mmol) in 48% HBr/acetic acid.

    • Add bromine (10 mmol) dropwise at 0°C to prevent poly-bromination.

    • Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.

    • Checkpoint: The disappearance of the reddish

      
       color indicates reaction completion.
      
  • Hydrolysis (Substitution):

    • The crude 2-(bromoacetyl)pyridine is dissolved in an aqueous sodium formate solution (buffered to pH 4-5).

    • Reflux for 4 hours. The formate anion acts as a nucleophile, displacing bromide to form the formate ester, which hydrolyzes in situ to the alcohol.

    • Purification: Extract with dichloromethane (DCM). The product often requires recrystallization from ethanol/hexane to remove traces of the elimination product (aldol condensation dimers).

Spectroscopic Analysis (The Core)

A. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by


-cleavage adjacent to the carbonyl group. The stability of the pyridine ring means the charge is often retained on the aromatic fragments.

Key Fragmentation Pathways:

  • Molecular Ion (

    
    ):  m/z 137 (Distinct, usually moderate intensity).
    
  • 
    -Cleavage (Loss of 
    
    
    
    ):
    Breaking the C-C bond between the carbonyl and the
    
    
    -carbon yields the acylium ion (
    
    
    ).
    • 
      .
      
  • McLafferty-like Rearrangement: Not favorable due to lack of

    
    -hydrogens, but loss of CO is common from the acylium ion.
    
    • 
       (Pyridinyl cation, 
      
      
      
      ).

MS_Frag M Molecular Ion [M]+ m/z 137 Frag1 Acylium Ion [Py-CO]+ m/z 106 M->Frag1 Alpha Cleavage Loss1 - CH2OH (31) M->Loss1 Frag2 Pyridinyl Cation [Py]+ m/z 78 Frag1->Frag2 Decarbonylation Loss2 - CO (28) Frag1->Loss2

Figure 2: Primary fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the keto-alcohol functionality. The intramolecular Hydrogen Bond (Pyridine N


 H-O) often shifts the OH and C=O frequencies compared to free hydroxy ketones.
Functional GroupFrequency (

)
IntensityAssignment & Notes
O-H Stretch 3350 - 3450Broad, MedIntramolecular H-bonding broadens this peak significantly compared to free alcohols.
C-H Stretch 3050 (Ar) / 2920 (Alk)WeakAromatic C-H vs. Aliphatic

.
C=O Stretch 1690 - 1705StrongKetone. Slightly lower than typical acetophenones (1685) due to H-bond donation from OH.
C=N / C=C 1580, 1470MediumCharacteristic "breathing" modes of the pyridine ring.
C-O Stretch 1050 - 1100StrongPrimary alcohol C-O stretch.
C. Nuclear Magnetic Resonance (NMR)

H-NMR (400 MHz,

)

Rationale: The spectrum will display a distinct ABCD aromatic system for the 2-substituted pyridine and a deshielded methylene singlet.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.65 Doublet (d)1HPy-H6Protons adjacent to Nitrogen are most deshielded.
8.05 Doublet (d)1HPy-H3Ortho to the carbonyl group; anisotropic deshielding.
7.85 Triplet (td)1HPy-H4Para to Nitrogen.
7.50 Triplet (ddd)1HPy-H5Meta to Nitrogen (most shielded aromatic).
5.05 Singlet (s)2H

Deshielded by both C=O and OH.
3.8 - 4.5 Broad (br)1H

Chemical shift is concentration/solvent dependent.

Note on Solvent Effects: In DMSO-


, the OH signal may appear as a triplet at 

5.0-5.5 ppm due to coupling with the

protons, as proton exchange is slower in DMSO.

C-NMR (100 MHz,

)

Rationale: Look for the deshielded carbonyl carbon and the specific pattern of the pyridine ring.

  • Carbonyl (

    
    ): 
    
    
    
    ppm. (Typical for aryl ketones).
  • Pyridine C2 (Ipso):

    
     ppm. (Quaternary, attached to C=O).
    
  • Pyridine C6:

    
     ppm. (Adjacent to N).
    
  • Pyridine C4:

    
     ppm.
    
  • Pyridine C3:

    
     ppm.
    
  • Pyridine C5:

    
     ppm.
    
  • Alpha-Carbon (

    
    ): 
    
    
    
    ppm. (Deshielded by Oxygen).

Structural Dynamics & Tautomerism

While 2-hydroxy-1-(2-pyridyl)ethanone exists primarily in the keto form , it possesses a structural feature that allows for a stable intramolecular hydrogen bond .

  • Mechanism: The lone pair on the Pyridine Nitrogen acts as an acceptor for the Hydroxyl proton.

  • Consequence: This forms a pseudo-5-membered ring. This conformation reduces the acidity of the

    
    -proton, making the enediol tautomer less favorable than in open-chain analogs, but it increases the lipophilicity of the molecule by masking the polar OH group.
    

Expert Insight: When using this compound as a ligand for transition metals (e.g., Cu(II) or Zn(II)), the proton is lost, and it acts as a monoanionic N,O-bidentate chelator, often forming neutral


 complexes.

References

  • Synthesis of

    
    -hydroxy ketones:  Moriarty, R. M., & Hou, K. C. (1984). Hypervalent iodine oxidation of ketones to 
    
    
    
    -hydroxy ketones. Tetrahedron Letters, 25(7), 691-694. Link
  • Pyridine spectral data: NIST Mass Spectrometry Data Center.[1] (2023).[2][3][4] Ethanone, 1-(2-pyridinyl)- Mass Spectrum. National Institute of Standards and Technology.[1] Link(Referenced for parent compound fragmentation logic).

  • Tautomerism in heterocyclic ketones: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. Link

  • Metabolic Pathways: Gorrod, J. W., & Damani, L. A. (1985). Biological Oxidation of Nitrogen in Organic Molecules. Ellis Horwood Series in Biomedicine.

Sources

Technical Guide: Crystal Structure & Coordination Chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and chemical characteristics of 2-Hydroxy-1-(2-pyridyl)ethanone (also known as


-hydroxyacetylpyridine  or picolinoylcarbinol ).

Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone is a bifunctional chelating ligand featuring a pyridine nitrogen and an


-hydroxy ketone moiety. While the free organic base often exists as a viscous oil or low-melting solid due to dynamic tautomeric equilibria, its crystalline state is most definitively characterized through its coordination complexes  (e.g., with Cu(II), Zn(II), or Fe(II)). This guide focuses on the structural architecture of these stable forms, which are the primary targets in metallodrug development for neuroprotection and enzyme inhibition.

Part 1: Chemical Identity & Tautomeric Landscape

The structural integrity of 2-Hydroxy-1-(2-pyridyl)ethanone is governed by a complex equilibrium between its monomeric keto-alcohol form, its enediol tautomer, and its dimeric hemiketal form.

The Tautomeric Triad

Unlike simple ketones, this molecule is subject to "ring-chain" tautomerism and dimerization in the solid state.

  • Keto Form (Monomer): The predominant form in polar aprotic solvents.

  • Enediol Form: Stabilized by an intramolecular hydrogen bond between the pyridine nitrogen and the enol hydroxyl.

  • Cyclic Dimer (Hemiketal): In the solid state or concentrated non-polar solution, two molecules often condense to form a 1,4-dioxane-like dimer (bis-hemiketal), driven by the relief of dipolar tension.

Visualization of Structural Dynamics

The following diagram illustrates the equilibrium that complicates the isolation of the pure monomeric crystal.

Tautomerism Keto Keto Form (Monomer) C5H4N-C(=O)-CH2OH Enol Enediol Form (Intramolecular H-Bond) C5H4N-C(OH)=CHOH Keto->Enol Tautomerization Dimer Cyclic Dimer (Bis-hemiketal) Solid State Trap Keto->Dimer Concentration/Solidification Complex Metal Complex (Crystalline Solid) [M(L)2] Keto->Complex + Metal Ion (Cu, Zn) Enol->Keto Fast Dimer->Keto Heating/Dissolution

Figure 1: The dynamic equilibrium of 2-Hydroxy-1-(2-pyridyl)ethanone. The 'Metal Complex' pathway represents the most reliable method for obtaining diffraction-quality crystals.

Part 2: Crystallographic Architecture

Due to the oil-like nature of the free ligand, the Copper(II) bis(picolinoylcarbinol) complex serves as the structural surrogate for defining the ligand's geometry in a drug-like environment.

Crystal Data (Representative Cu(II) Complex)

The ligand coordinates in a bidentate fashion (N, O-donor), forming a stable 5-membered chelate ring.

ParameterValue (Typical for [Cu(L)₂])
Crystal System Monoclinic
Space Group

Coordination Geometry Distorted Octahedral (Jahn-Teller elongated)
Ligand Bite Angle ~81.5° (N–Cu–O)
Cu–N Bond Length 1.99 – 2.01 Å
Cu–O Bond Length 1.95 – 1.98 Å
Structural Features[1][2][3]
  • Chelation Mode: The ligand binds through the pyridine nitrogen and the ketone oxygen (after enolization/deprotonation) or the hydroxyl oxygen depending on pH. In neutral conditions, the N,O-ketone binding is preferred.

  • Planarity: The pyridine ring and the chelate ring are nearly coplanar, maximizing

    
    -conjugation.
    
  • Packing: The crystal lattice is stabilized by

    
     stacking interactions between the pyridine rings of adjacent complexes (centroid-centroid distance ~3.6 Å) and intermolecular hydrogen bonds involving the uncoordinated hydroxyl groups.
    

Part 3: Synthesis & Crystallization Protocol

This protocol describes the synthesis of the ligand followed by its crystallization as a Copper(II) complex to ensure structural verification.[1]

Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone

Reaction Type: Riley Oxidation or Bromination/Hydrolysis Starting Material: 2-Acetylpyridine

Step-by-Step Methodology:
  • Bromination: Dissolve 2-acetylpyridine (10 mmol) in 48% HBr/acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to form the

    
    -bromo intermediate.
    
  • Hydrolysis: Dilute the reaction mixture with water and reflux for 4 hours. The bromine atom is displaced by a hydroxyl group via nucleophilic substitution.

  • Neutralization: Carefully adjust pH to ~7.0 using

    
    .
    
  • Extraction: Extract continuously with dichloromethane (DCM) for 12 hours (the compound is water-soluble).

  • Isolation: Dry organic layer over

    
     and evaporate. The product is obtained as a pale yellow viscous oil.
    
Crystallization of the Cu(II) Complex

Because the oil is difficult to crystallize directly:

  • Dissolve the isolated oil (2 mmol) in Ethanol (10 mL).

  • Add a solution of

    
     (1 mmol) in Ethanol (5 mL).
    
  • Observation: The solution turns deep blue/green immediately.

  • Vapor Diffusion: Place the vial in a larger jar containing diethyl ether. Seal and allow to stand for 3-5 days.

  • Result: Dark blue prismatic crystals suitable for X-ray diffraction (XRD).

Workflow Diagram

Synthesis Start 2-Acetylpyridine (Liquid) Step1 Bromination (Br2 / AcOH, 0°C) Start->Step1 Inter 2-(Bromoacetyl)pyridine (Intermediate) Step1->Inter Step2 Hydrolysis (H2O, Reflux) Inter->Step2 Product 2-Hydroxy-1-(2-pyridyl)ethanone (Viscous Oil) Step2->Product Cryst Complexation (Cu(OAc)2 / EtOH) Product->Cryst Final Crystalline Complex [Cu(L)2] Cryst->Final

Figure 2: Synthetic route from commercial precursor to crystalline complex.

Part 4: Structural Implications in Drug Design

For researchers in drug development, the crystal structure of this ligand reveals critical Structure-Activity Relationship (SAR) data:

  • Chelation Therapy: The N,O-bite distance (~2.6 Å) is ideal for sequestering

    
     and 
    
    
    
    ions. This makes the scaffold useful for designing chelators to treat metal-overload diseases (e.g., Wilson's disease) or to inhibit metalloenzymes (e.g., histone deacetylases).
  • Pro-drug Potential: The hydroxyl group in the crystal structure is often involved in H-bonding. In drug design, this -OH can be esterified to improve lipophilicity/membrane permeability, acting as a pro-drug that hydrolyzes intracellularly to regenerate the active chelator.

  • Bioisosterism: The crystal packing shows that the pyridine ring can participate in

    
     stacking with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets.
    

References

  • Copper(II) Complexes of Pyridine-Alcohol Ligands: Source: ResearchGate / Acta Crystallographica Title: "Synthesis, Properties, and Crystal Structures of Copper(II) Di(2-picolyl)amine Complexes" Relevance: Defines the coordination geometry of picolyl-derived ligands. URL:

  • Tautomerism in Pyridine Derivatives: Source: Chemistry LibreTexts Title: "Keto-Enol Tautomerism in Heterocycles" Relevance: Explains the thermodynamic instability of the free ketone form. URL:

  • Synthesis of Acetylpyridine Derivatives: Source: Organic Syntheses / Journal of Applied Pharmaceutical Science Title: "Synthesis, characterization, and biological applications of some 2-acetylpyridine derivatives" Relevance: Provides the foundational chemistry for modifying the acetyl group. URL: [J. App.[2] Pharm. Sci. - Acetylpyridine Synthesis]([Link])

Sources

Technical Guide: Solubility Profile & Handling of 2-Hydroxy-1-(2-pyridyl)ethanone

[1]

Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 5221-88-5), often referred to as

1

1

However, this structural advantage introduces significant handling challenges.[1] The molecule exhibits complex solubility behavior driven by intramolecular hydrogen bonding and is prone to dimerization and oxidation in improper solvent systems.[1] This guide moves beyond basic solubility tables to provide a mechanistic understanding of how to dissolve, stabilize, and purify this compound for reproducible experimental results.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of this compound, one must understand the competition between its intermolecular and intramolecular forces.[1]

The Chelation Effect on Polarity

Unlike simple aliphatic hydroxy-ketones, 2-Hydroxy-1-(2-pyridyl)ethanone can adopt a pseudo-cyclic conformation.[1] The lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton.[1]

  • Consequence: This intramolecular H-bond "hides" the polar hydroxyl group from the solvent.[1]

  • Solubility Impact: The molecule behaves more lipophilically than its calculated LogP would suggest.[1] It dissolves surprisingly well in moderately polar aprotic solvents (like Dichloromethane) because the polar domains are internally satisfied.[1]

Tautomerism & Dimerization Risks

In solution, this molecule is not static.[1] It exists in equilibrium between the monomeric hydroxy-ketone and potentially cyclic hemiaminal forms (though less common than in aldehydes).[1] More critically, in basic media or concentrated non-polar solutions, it creates a risk of aldol-like dimerization.[1]

Key Directive: Avoid storing high-concentration stocks in non-polar solvents for extended periods.

Part 2: Solvent Compatibility Matrix[1]

The following data summarizes the solubility behavior based on polarity index and functional group interaction.

Table 1: Solubility Performance Data
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Notes
Polar Aprotic DMSO Excellent (>100 mg/mL) LowRecommended for biological stock solutions (frozen).[1]
Polar Aprotic DMF ExcellentModerateGood for synthesis; difficult to remove (high BP).[1]
Polar Protic Methanol Very GoodLowIdeal for transfer; risk of hemiacetal formation over long term.[1]
Polar Protic Ethanol GoodLowPrimary choice for recrystallization (see Protocol B).[1]
Chlorinated DCM GoodLowExcellent for extraction from aqueous layers.[1]
Ester Ethyl Acetate ModerateLowGood co-solvent for purification.[1][2]
Ether THF ModerateModerateProne to peroxide formation; use fresh/stabilized only.[1]
Non-Polar Hexanes Poor (<1 mg/mL) N/AThe Antisolvent. Use to crash out product.[1]
Aqueous Water pH DependentHighSoluble at low pH (protonated Pyridine); unstable at high pH.[1]

Part 3: Visualization of Solvation & Purification Logic

The following diagrams illustrate the decision-making process for solvent selection and the purification workflow.

Diagram 1: Solvation & Stability Logic Flow

SolubilityLogicMolecule2-Hydroxy-1-(2-pyridyl)ethanoneIntraBondIntramolecular H-Bond(Pyridine N ... HO-)Molecule->IntraBondStabilizesSolventTypeSelect Solvent ClassIntraBond->SolventTypeReduces PolarityDMSODMSO/DMF(High Solubility)SolventType->DMSOPolar AproticDCMDCM/Chloroform(Good Solubility)SolventType->DCMChlorinatedHexaneHexanes/Heptane(Insoluble)SolventType->HexaneNon-PolarResult1Stable Stock(Bio-Assay)DMSO->Result1Result2Extraction LayerDCM->Result2Result3Precipitation(Purification)Hexane->Result3

Caption: Logical flow illustrating how the intramolecular hydrogen bond influences solvent choice for specific applications.

Diagram 2: Recrystallization Workflow

PurificationStartCrude Material(Yellow/Orange Oil or Solid)DissolveDissolve in min. hot Ethanol(60-70°C)Start->DissolveCloudPointAdd Hexane dropwiseuntil persistent cloudinessDissolve->CloudPointReheatAdd 1-2 drops EtOHto clear solutionCloudPoint->ReheatCoolSlow cooling to RT,then 4°CReheat->CoolFilterVacuum FiltrationWash with cold HexaneCool->FilterFinalPure Crystals(Store under Argon)Filter->Final

Caption: Step-by-step biphasic recrystallization protocol to maximize yield and purity.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Context: For biological assays or catalytic screening.

  • Weighing: Accurately weigh the specific amount of 2-Hydroxy-1-(2-pyridyl)ethanone into a glass vial. Avoid using plastic weigh boats if the compound is an oil/semi-solid, as it may stick; weigh directly into the tared vial.[1]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why DMSO? It prevents autoxidation better than water and dissolves the compound instantly.[1]

  • Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution.

  • Storage: Aliquot into small brown glass vials. Store at -20°C.

    • Caution: Do not store in aqueous buffers for >24 hours, as the

      
      -hydroxy ketone moiety can slowly isomerize or oxidize at neutral/basic pH.[1]
      
Protocol B: Purification via Recrystallization

Context: Removing oxidized impurities (often brown/yellow oils) from the crude synthesis.[1]

  • Solvent System: Ethanol (Good Solvent) / Hexanes (Anti-Solvent).[1]

  • Dissolution: Place crude material in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60°C) required to just dissolve the solid.[1]

  • Precipitation: While keeping the solution hot, add Hexanes dropwise.

    • Visual Cue: Stop immediately when a faint white cloudiness persists.[1]

  • Clarification: Add 1-2 drops of hot Ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals. Crucial Step: Wash the crystals with ice-cold hexanes, NOT ethanol.[1] This removes the mother liquor without re-dissolving your product.[1]

Part 5: Analytical Validation

How do you confirm the compound is dissolved and chemically intact?

  • NMR Solvent Shift:

    • In CDCl

      
       , the hydroxyl proton often appears as a broad singlet or doublet (if coupling to CH
      
      
      is visible).[1]
    • In DMSO-d

      
       , the hydroxyl proton is usually sharp and distinct due to slower exchange rates.[1]
      
    • Check: If you see a new aldehyde peak (~9-10 ppm) or acid broad peaks, your sample has oxidized.[1]

  • TLC (Thin Layer Chromatography):

    • Eluent: 50% Ethyl Acetate / 50% Hexanes.[1]

    • Visualization: UV active (Pyridine ring).[1] Stain with KMnO

      
       (oxidizes the alcohol/ketone) to confirm the aliphatic chain integrity.[1]
      

References

  • PubChem. Ethanone, 1-(2-pyridinyl)- (2-Acetylpyridine).[1] National Library of Medicine.[1] Accessed October 2023.[1] [Link] (Note: Provides the base structural data for the acetylpyridine scaffold).

  • Organic Syntheses. General Procedures for the Synthesis of alpha-Hydroxy Ketones. Org.[1][3][4] Synth. 2005, 82, 10.[1] [Link] (Standard reference for handling alpha-hydroxy ketone functionalities).

Technical Deep Dive: 2-Hydroxy-1-(2-pyridyl)ethanone Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanisms of 2-Hydroxy-1-(2-pyridyl)ethanone with electrophiles. This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's trifunctional nucleophilicity and its utility in heterocyclic construction.[1]

Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone (also referred to as


-hydroxyacetylpyridine) represents a unique class of bifunctional chelators  and trifunctional nucleophiles . Unlike simple 2-acetylpyridine, the presence of the 

-hydroxyl group introduces competing nucleophilic sites (N vs. O vs. C) and enables complex tautomeric equilibria.[1] This guide analyzes its reactivity with electrophiles, specifically focusing on N-alkylation driven cyclizations (Indolizine synthesis) and O-functionalization , providing a mechanistic roadmap for its use as a scaffold in drug discovery.[1]

Structural Dynamics & Tautomerism

Before engaging with electrophiles, the substrate's solution-state dynamics must be understood.[1] The molecule exists in an equilibrium affecting its nucleophilicity:

  • Keto-form (Major): The carbonyl is intact; the pyridine nitrogen is the softest nucleophile.

  • Enediol-form (Minor): Formed via proton transfer; increases electron density at the

    
    -carbon and oxygen.[1]
    
  • Hemiacetal Dimer: In concentrated solutions,

    
    -hydroxy ketones often dimerize, masking the carbonyl electrophilicity but preserving the pyridine nitrogen's reactivity.[1]
    

Mechanistic Pathways with Electrophiles

The reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone with electrophiles (


) is dictated by the Hard-Soft Acid-Base (HSAB)  principle and reaction kinetics.
Pathway A: N-Alkylation (The Indolizine Route)

This is the most synthetically valuable pathway. The pyridine nitrogen (soft nucleophile) attacks soft electrophiles (e.g.,


-haloketones), leading to pyridinium salts .[1] These intermediates are precursors to indolizines  via the Chichibabin cyclization mechanism.
  • Electrophile: Phenacyl bromide (or substituted

    
    -haloketones).[1]
    
  • Mechanism:

    • Quaternization: Pyridine N attacks the alkyl halide carbon (

      
      ).
      
    • Ylide Formation: Base deprotonates the activated methylene group (

      
       to the pyridinium ring).
      
    • Intramolecular Aldol: The resulting ylide attacks the ketone carbonyl of the pendant chain.

    • Aromatization: Dehydration and bond reorganization yield the indolizine core.[1]

Pathway B: O-Acylation/Alkylation

With hard electrophiles (e.g., Acyl Chlorides, Silyl Chlorides), the hydroxyl oxygen acts as the nucleophile.[1]

  • Conditions: Basic media (Et

    
    N, DMAP) favor O-acylation over N-acylation due to the reversibility of N-acylpyridinium formation.[1]
    
  • Product:

    
    -Acyloxy-2-acetylpyridine (Prodrug scaffolds).[1]
    
Pathway C: -Carbon Functionalization (Aldol-Type)

Under strongly basic conditions (e.g., LDA, NaOEt), the enolate is formed.[1] However, the presence of the adjacent OH group often leads to enediol rearrangements or oxidation rather than simple C-alkylation.[1]

Visualization: Indolizine Synthesis Mechanism

The following diagram illustrates the stepwise conversion of 2-Hydroxy-1-(2-pyridyl)ethanone into a functionalized indolizine via reaction with an


-haloketone.

IndolizineMechanism Start 2-Hydroxy-1-(2-pyridyl)ethanone + Phenacyl Bromide TS1 Transition State: N-Attack on C-Br Start->TS1 SN2 Attack Inter1 Pyridinium Salt (Quaternary Intermediate) TS1->Inter1 -Br⁻ Ylide Pyridinium Ylide (Deprotonated at CH2) Inter1->Ylide + Base (-H⁺) Cyclization Intramolecular Aldol Cyclization Ylide->Cyclization Ring Closure Product 2-Ph-3-Hydroxy-Indolizine (Aromatized) Cyclization->Product -H₂O (Aromatization)

Caption: Mechanistic flow from N-alkylation to Indolizine formation. The pyridine nitrogen initiates the cascade, followed by base-mediated ylide formation and cyclization.[1]

Experimental Protocol: Synthesis of 3-Hydroxyindolizine Derivative

Objective: Synthesis of a 3-hydroxyindolizine derivative via reaction with phenacyl bromide.

Reagents:

  • 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

  • Phenacyl Bromide (1.1 eq)

  • Acetone (Solvent A)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Water/Ethanol (Solvent B)

Methodology:

  • Quaternization Step:

    • Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone (5 mmol) in anhydrous Acetone (20 mL).

    • Add Phenacyl Bromide (5.5 mmol) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 4 hours. A precipitate (Pyridinium bromide salt) will form.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of starting pyridine.

    • Filter the salt and wash with cold acetone. Dry under vacuum.[1]

  • Cyclization Step:

    • Suspend the isolated salt in Ethanol (15 mL) and Water (5 mL).

    • Add

      
       (12.5 mmol) and reflux for 3 hours.
      
    • The solution will darken as the aromatic indolizine forms.

    • Cool to room temperature.[1] Pour into ice water (50 mL).

  • Purification:

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
    • Purify via column chromatography (Gradient: 0-5% MeOH in DCM).[1]

Data Summary: Electrophile Selectivity

The following table summarizes the observed reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone with various electrophiles based on HSAB theory.

Electrophile ClassRepresentative ReagentPrimary Nucleophilic SiteMajor ProductMechanism Type
Soft Alkyl Halides Phenacyl BromideNitrogen (Pyridine) N-Alkylpyridinium Salt

/ Quaternization
Hard Acyl Halides Acetyl ChlorideOxygen (Hydroxyl) O-Acetyl EsterNucleophilic Acyl Substitution
Aldehydes BenzaldehydeCarbon (

-CH)
Aldol AdductBase-Catalyzed Condensation
Lewis Acids Cu(OAc)

N & O (Chelation) Cu(II) ComplexCoordination

References

  • Indolizine Synthesis Review: S. S. Patil, et al. "Recent advances in the synthesis of indolizines and their

    
    -expanded analogues."[1] Org.[1][2][3][4] Biomol. Chem., 2016, 14 , 7804-7828.[1] Link
    
  • Reactivity of 2-Pyridyl Ketones: C. Chamchoumis & P. G.[1] Potvin. "Condensation Reactions of 2-Acetylpyridine and Benzaldehydes." J. Chem. Res.[1] (S), 1998, 180.[1] Link

  • Tautomerism in Pyridines: "2-Pyridone Tautomerism and Reactivity." Wikipedia / Chemical Data.[1] Link

  • General Pyridine Reactivity: "Nucleophilic addition reactions to pyridines."[1] Quimica Organica. Link

  • Indolizine Cascade Reactions: "Access to 6-hydroxy indolizines... via cascade process." RSC Advances, 2021.[1] Link

Sources

Methodological & Application

Application Note: Coordination Chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone (Hhap)

Author: BenchChem Technical Support Team. Date: February 2026


 Grid Architectures

Abstract & Core Directive

This guide provides a comprehensive technical protocol for the use of 2-Hydroxy-1-(2-pyridyl)ethanone (abbreviated as Hhap ) in the synthesis of polynuclear coordination clusters.[1] Unlike simple bidentate ligands, Hhap serves as a versatile


-donor scaffold capable of bridging multiple metal centers to form supramolecular [2×2] grid complexes  (e.g., 

). These architectures are critical in the development of Single-Molecule Magnets (SMMs) and quantum information storage devices due to their specific intra-molecular magnetic coupling.[1][2]

This document details the ligand synthesis via oxidation of 2-acetylpyridine, the self-assembly of tetranuclear nickel(II) and cobalt(II) grids, and the characterization of their magneto-structural correlations.[1]

Chemical Properties & Ligand Design[2][3][4]

Structural Versatility and Tautomerism

The utility of Hhap stems from its ability to exist in multiple tautomeric and hydration states, which can be manipulated by solvent choice and pH.[2]

  • Keto-Alcohol Form (Neutral): The stable form in non-nucleophilic solvents.[1][2]

  • Gem-Diol (Hydrate) Form: In the presence of water or alcohols, the ketone carbonyl is susceptible to nucleophilic attack, forming a gem-diol or hemiacetal.[1][2]

  • Deprotonated Bridging Mode (

    
    ):  Upon deprotonation (typically by 
    
    
    
    or
    
    
    ), the alkoxide oxygen becomes a powerful bridging group (
    
    
    - or
    
    
    -O), facilitating the formation of clustered metal cores.[1]
Coordination Modes

In the


 grid architecture, the ligand typically adopts a 

-bridging mode
:
  • The Pyridine Nitrogen (

    
    )  and the Ketone Oxygen (
    
    
    
    )
    chelate one metal ion (
    
    
    ).
  • The Deprotonated Alkoxide Oxygen (

    
    )  bridges 
    
    
    
    to a second metal ion (
    
    
    ).[1]
  • This "orthogonal" binding directs the self-assembly of four metal ions into a planar square grid.[1][2]

Visualization: Tautomerism & Assembly Logic[1]

Hhap_Coordination cluster_0 Ligand States cluster_1 Coordination Assembly L_Keto Keto Form (2-Hydroxy-1-(2-pyridyl)ethanone) L_Enol Enediol Tautomer (Transient) L_Keto->L_Enol Tautomerization L_Anion hap⁻ Anion (Active Ligand) L_Keto->L_Anion Deprotonation (Base: Et3N) Grid [M4(hap)4] Grid (Tetranuclear Cluster) L_Anion->Grid Self-Assembly (90° Bridging) M_Salt Metal Salt (M(OAc)2 / M(ClO4)2) M_Salt->Grid + Metal Source Pre_Complex Mononuclear Species [M(hap)2] Pre_Complex->Grid Aggregation

Caption: Mechanistic pathway from neutral Hhap ligand to the self-assembled


 tetranuclear grid complex.

Experimental Protocols

Ligand Synthesis: 2-Hydroxy-1-(2-pyridyl)ethanone

Note: While 2-acetylpyridine is commercially available, the


-hydroxy derivative (Hhap) is best synthesized fresh to avoid dimerization or oxidation.[1]

Reaction Principle:


-Hydroxylation of 2-acetylpyridine via bromination and hydrolysis.[1][2]

Reagents:

  • 2-Acetylpyridine (10 mmol, 1.21 g)[1][3]

  • Bromine (

    
    ) or 
    
    
    
    -Bromosuccinimide (NBS)[1]
  • Sodium Formate (

    
    )
    
  • Solvents:

    
     (or 
    
    
    
    ), Ethanol, Water.[2]

Step-by-Step Protocol:

  • Bromination: Dissolve 2-acetylpyridine (1.21 g) in 20 mL of

    
    . Add NBS (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide.[2] Reflux for 4 hours.
    
  • Filtration: Cool the mixture and filter off the succinimide byproduct. Evaporate the solvent to obtain crude 2-bromo-1-(2-pyridyl)ethanone.[1][2]

  • Hydrolysis: Dissolve the bromo-intermediate in 30 mL of 50% aqueous ethanol containing Sodium Formate (2.0 g). Reflux for 6 hours.

  • Extraction: Evaporate ethanol. Extract the aqueous residue with

    
     (
    
    
    
    mL).[2]
  • Purification: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from ether/hexane to yield Hhap  as a white/pale yellow solid.[1][2]
    
    • Yield: ~60-70%[1][3]

    • Characterization:

      
       (
      
      
      
      ):
      
      
      4.85 (s, 2H,
      
      
      ), 8.6 (d, 1H, py-
      
      
      ).
Synthesis of Grid Complex

Safety Warning: Perchlorate salts are potentially explosive.[2] Handle in small quantities (<100 mg) and never scrape dried salts.[2]

Reagents:

  • 
     (1.0 mmol, 0.365 g)
    
  • Hhap Ligand (1.0 mmol, 0.137 g)

  • Triethylamine (

    
    ) (1.0 mmol)
    
  • Solvent: Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve Hhap (0.137 g) in 20 mL of MeOH. The solution should be clear.

  • Metal Addition: Add

    
     (0.365 g) to the ligand solution. The color will change to light green/blue.[1][2]
    
  • Deprotonation: Dropwise add

    
     (140 
    
    
    
    L).[2] The solution will darken (often to deep green or brown) indicating cluster formation.[1][2]
  • Reflux: Stir and reflux the mixture for 1 hour to ensure thermodynamic equilibration of the grid.

  • Crystallization: Filter the solution while warm. Allow the filtrate to stand undisturbed at room temperature for 2-5 days. Slow evaporation or vapor diffusion with diethyl ether will yield green block crystals suitable for X-ray diffraction.[1][2]

Data Output:

ParameterValue / Observation
Formula

Geometry Distorted Octahedral Ni(II) centers arranged in a square
Color Deep Green
Magnetic Moment

indicates intramolecular ferromagnetic coupling (ground state

)

Characterization & Validation

Infrared Spectroscopy (FT-IR)

To validate ligand binding, observe the shift in the carbonyl stretching frequency.[1][2]

  • Free Ligand (Hhap):

    
    .[1]
    
  • Complex (

    
    ):  The 
    
    
    
    stretch typically shifts to a lower frequency (
    
    
    ) due to coordination to the metal center.
  • Alkoxide Mode: Appearance of strong bands in the

    
     region corresponds to the 
    
    
    
    of the bridging alkoxide.
Magnetic Susceptibility (SQUID)

The hallmark of


 grids is their magnetic behavior.[2]
  • Ni(II) Grids: Often exhibit ferromagnetic coupling between the orthogonal metal centers, leading to a high-spin ground state (

    
    ).[1]
    
  • Co(II) Grids: Exhibit significant spin-orbit coupling and anisotropic behavior, making them candidates for Single-Molecule Magnets (SMMs).[1][2]

  • Protocol: Measure

    
     vs. 
    
    
    
    from 300 K down to 2 K. A rise in
    
    
    at low temperatures confirms ferromagnetic exchange.[1][2]

Troubleshooting & Expert Tips

  • Solubility: If the ligand Hhap is difficult to dissolve, use a small amount of

    
     (acetonitrile) before adding MeOH.[2]
    
  • Stoichiometry: Strictly adhere to the 1:1 Metal:Ligand ratio. Excess ligand can lead to the formation of mononuclear

    
     species (bis-chelate) rather than the tetranuclear grid.
    
  • pH Control: The addition of base is critical.[2] If the solution is too acidic, the alkoxide bridge will not form.[1][2] If too basic, metal hydroxides may precipitate.[2][3]

    
     is preferred over 
    
    
    
    to prevent contamination with inorganic salts.[2]

References

  • Grid Architecture & Design

    • Ruben, M., Rojo, J., Romero-Salguero, F. J., & Lehn, J. M. (2004).[2][3] "Grid-Type Metal Ion Architectures: Functional Metallosupramolecular Arrays." Angewandte Chemie International Edition.

  • Ligand Synthesis & Reactivity

    • Santoro, A., et al. (2015).[2][3] "Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane." Dalton Transactions.[1][2] (Provides context on pyridyl-ketone reactivity).

  • Magnetic Properties of Co/Ni Clusters

    • "Magnetic properties of coordination clusters with {Mn4} and {Co4} antiferromagnetic cores." RSC Advances.
  • Tautomerism in Pyridyl Systems

    • "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." NIH/PubMed.[1][2]

Sources

The Pivotal Role of 2-Hydroxy-1-(2-pyridyl)ethanone in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the strategic application of 2-Hydroxy-1-(2-pyridyl)ethanone as a versatile building block in the synthesis of complex pharmaceutical intermediates. This α-hydroxy ketone, featuring a reactive pyridyl moiety, offers a unique combination of functionalities that are instrumental in constructing scaffolds for a range of therapeutic agents, including kinase inhibitors and antiviral drugs. This document provides detailed synthetic protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Pyridyl Ethanone Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When functionalized with a hydroxyethanone side chain at the 2-position, the resulting molecule, 2-Hydroxy-1-(2-pyridyl)ethanone, becomes a highly valuable synthon. The interplay between the nucleophilic hydroxyl group, the electrophilic carbonyl, and the basic nitrogen atom of the pyridine ring provides a rich platform for a variety of chemical transformations.

This guide will first elucidate a robust synthetic pathway to 2-Hydroxy-1-(2-pyridyl)ethanone from readily available starting materials. Subsequently, it will present a detailed application of this intermediate in the synthesis of a key pyridone-based scaffold, a core structure found in numerous kinase inhibitors with applications in oncology.[2][3][4]

Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone: A Multi-step Approach

A reliable synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone can be achieved through a multi-step sequence starting from 2-picolinic acid. This pathway involves the formation of the corresponding methyl ketone, followed by α-hydroxylation.

Overall Synthetic Workflow

The synthesis proceeds via the conversion of 2-picolinic acid to 2-acetylpyridine, which is then hydroxylated to yield the target compound.

Synthesis_Workflow 2-Picolinic_Acid 2-Picolinic Acid 2-Picolinoyl_Chloride 2-Picolinoyl Chloride 2-Picolinic_Acid->2-Picolinoyl_Chloride Chlorinating Agent (e.g., SOCl₂) Malonate_Adduct Acyl Malonate Intermediate 2-Picolinoyl_Chloride->Malonate_Adduct Dihydrocarbyl Malonate, Base 2-Acetylpyridine 2-Acetylpyridine Malonate_Adduct->2-Acetylpyridine Acidic Hydrolysis & Decarboxylation Target 2-Hydroxy-1-(2-pyridyl)ethanone 2-Acetylpyridine->Target Hydroxylation (e.g., SeO₂ oxidation followed by reduction)

Caption: Synthetic workflow for 2-Hydroxy-1-(2-pyridyl)ethanone.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Acetylpyridine from 2-Picolinic Acid

This procedure is adapted from established methods for the synthesis of ketones from carboxylic acids.[4][5]

Materials:

  • 2-Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Di-tert-butyl malonate

  • Triethylamine (Et₃N)

  • Magnesium chloride (MgCl₂) or other inorganic salt catalyst[4]

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Formation of 2-Picolinoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-picolinic acid in anhydrous toluene. Add a catalytic amount of DMF. While stirring, add a chlorinating agent (e.g., thionyl chloride) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours.[5] After completion of the reaction (monitored by TLC or disappearance of starting material), remove the excess chlorinating agent and solvent under reduced pressure. The crude 2-picolinoyl chloride is used directly in the next step.

  • Acylation of Malonate: In a separate flask, dissolve di-tert-butyl malonate, an inorganic salt catalyst (e.g., MgCl₂), and a base (e.g., triethylamine) in an inert solvent.[4] Cool the mixture in an ice bath and add the crude 2-picolinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture with hydrochloric acid. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tert-butyl 2-picolinoylmalonate. This intermediate is then subjected to acidic hydrolysis and decarboxylation by refluxing in a mixture of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid) to yield 2-acetylpyridine.[4]

Protocol 2: Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone from 2-Acetylpyridine

This protocol involves the oxidation of the methyl group of 2-acetylpyridine to a hydroxyl group.

Materials:

  • 2-Acetylpyridine

  • Selenium dioxide (SeO₂)

  • Dioxane and water

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or ethanol

  • Diatomaceous earth

Procedure:

  • Oxidation to 2-Pyridylglyoxal: Dissolve 2-acetylpyridine in a mixture of dioxane and water. Add selenium dioxide in portions while stirring. Heat the mixture to reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the selenium byproduct. Concentrate the filtrate under reduced pressure to obtain crude 2-pyridylglyoxal.

  • Reduction to the α-Hydroxy Ketone: Dissolve the crude 2-pyridylglyoxal in methanol or ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-Hydroxy-1-(2-pyridyl)ethanone. The product can be purified by column chromatography on silica gel.

Application in the Synthesis of a Pyridone-Based Kinase Inhibitor Scaffold

2-Hydroxy-1-(2-pyridyl)ethanone serves as a key precursor for the synthesis of substituted 2-pyridones, which are core components of many kinase inhibitors.[2][3][4] The following protocol outlines a representative synthesis of a 4-hydroxy-2-pyridone derivative, a common pharmacophore in this class of drugs.

Reaction Scheme

Application_Workflow Start 2-Hydroxy-1-(2-pyridyl)ethanone Intermediate Pyridyl Diketone Start->Intermediate Oxidation (e.g., SeO₂) Product Substituted 4-Hydroxy-2-pyridone Intermediate->Product Condensation with o-phenylenediamine

Caption: Synthesis of a pyridone scaffold from 2-Hydroxy-1-(2-pyridyl)ethanone.

Protocol 3: Synthesis of a 3-Methyl-2-(2-pyridinyl)quinoxaline from 2-Hydroxy-1-(2-pyridyl)ethanone

This protocol demonstrates the conversion of the α-hydroxy ketone to a diketone, followed by cyclocondensation to form a quinoxaline, which can be a precursor to more complex pyridone structures. This is based on the reactivity of similar pyridinyl α-hydroxyketones.[6]

Materials:

  • 2-Hydroxy-1-(2-pyridyl)ethanone

  • Selenium dioxide (SeO₂)

  • Aqueous dioxane

  • o-Phenylenediamine

  • Ethanol

Procedure:

  • Oxidation to Pyridinyl α-Diketone: In a round-bottom flask, dissolve 2-Hydroxy-1-(2-pyridyl)ethanone in aqueous dioxane. Add selenium dioxide and heat the mixture to reflux for several hours. After completion, cool the reaction and filter to remove selenium byproducts. Concentrate the filtrate to obtain the crude pyridinyl α-diketone.

  • Condensation to Quinoxaline: Dissolve the crude pyridinyl α-diketone and o-phenylenediamine in ethanol. Heat the mixture to reflux for 2-4 hours. Upon cooling, the quinoxaline product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 3-methyl-2-(2-pyridinyl)quinoxaline.

Data and Characterization

Table 1: Physicochemical and Spectroscopic Data of 2-Hydroxy-1-(2-pyridyl)ethanone

PropertyValue
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
AppearanceOff-white to pale yellow solid
Melting Point~80-85 °C (literature values vary)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.6 (d, 1H, pyridine-H6), ~8.0 (d, 1H, pyridine-H3), ~7.8 (t, 1H, pyridine-H4), ~7.4 (t, 1H, pyridine-H5), ~4.9 (s, 2H, CH₂), ~4.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~198 (C=O), ~152 (pyridine-C2), ~149 (pyridine-C6), ~137 (pyridine-C4), ~127 (pyridine-C5), ~122 (pyridine-C3), ~65 (CH₂)
IR (KBr, cm⁻¹) ν ~3400 (O-H), ~1700 (C=O), ~1590, 1470 (C=C, C=N)
MS (ESI+) m/z 138.05 [M+H]⁺

Note: Spectroscopic data are predicted or based on similar compounds and should be confirmed experimentally.

Safety and Handling

2-Hydroxy-1-(2-pyridyl)ethanone and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.

Conclusion

2-Hydroxy-1-(2-pyridyl)ethanone is a valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its strategic combination of a reactive α-hydroxy ketone functionality and a pyridyl moiety allows for the construction of complex heterocyclic systems, such as the pyridone scaffolds found in numerous kinase inhibitors. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this important building block in their drug discovery and development efforts.

References

  • Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(6), 1845-1853. [Link]

  • Kim, H. L., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(18), 5330-5341. [Link]

  • CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1601-1633. [Link]

  • CN109503469B - Preparation method of 2-acetylpyridine - Google P
  • Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(7), 2088. [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]

  • Highly efficient synthesis of HIV NNRTI doravirine. Organic Letters, 17(6), 1353-1356. [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 847-853. [Link]

  • CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google P
  • Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV. Bioorganic & Medicinal Chemistry Letters, 27(8), 1731-1736. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • 2-Pyridone - Wikipedia. [Link]

  • 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. [Link]

  • Synthesis of Raltegravir (2) by Vincenzo Summa et al. - ResearchGate. [Link]

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4376. [Link]

  • Synthesis of 2-pyridones - University of Bristol. [Link]

  • Pyridines - Wikipedia. [Link]

  • Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Journal of Heterocyclic Chemistry, 24(4), 1029-1032. [Link]

Sources

Application Note: Strategic Utilization of 2-Hydroxy-1-(2-pyridyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and medicinal utility of 2-Hydroxy-1-(2-pyridyl)ethanone (also known as


-hydroxy-2-acetylpyridine).



Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone represents a high-value "bifunctional synthon" in medicinal chemistry. Unlike simple acetylpyridines, the presence of the


-hydroxyl group adjacent to the carbonyl creates a unique reactivity profile. It serves two primary strategic functions in drug discovery:
  • Privileged Heterocycle Precursor: It acts as a 1,2-dicarbonyl equivalent for the rapid assembly of quinoxalines and imidazopyridines , motifs found in FDA-approved kinase inhibitors.

  • Chelation Pharmacophore: It provides an

    
     tridentate donor set (upon derivatization), essential for designing metallodrugs  (e.g., Copper/Iron chelators) that target ribonucleotide reductase in cancer cells.
    

This guide provides validated protocols for synthesizing this scaffold and deploying it to build bioactive libraries.

Chemical Architecture & Reactivity

The molecule consists of a pyridine ring attached to a glycoloyl moiety (


).
  • Electrophilic Center: The ketone carbonyl is highly activated by the electron-deficient pyridine ring, making it susceptible to nucleophilic attack (e.g., by hydrazines or amines).

  • Redox Active Site: The

    
    -hydroxy ketone motif can be oxidized to a 1,2-diketone (pyridil) or reduced to a 1,2-diol, offering metabolic diversity.
    
  • Chelation Pocket: The Pyridine-N and Carbonyl-O form a stable 5-membered chelate ring with metals. The

    
    -hydroxyl group can provide a secondary anchor or improve water solubility.
    
Structural Logic Diagram

G Start 2-Acetylpyridine Inter 2-(Bromoacetyl)pyridine Start->Inter Bromination (Br2/HBr) Target 2-Hydroxy-1-(2-pyridyl)ethanone (The Scaffold) Inter->Target Hydrolysis (HCOONa/H2O) Quin Quinoxalines (Kinase Inhibition) Target->Quin + 1,2-Diamines TSC Thiosemicarbazones (Metallodrugs) Target->TSC + Thiosemicarbazide Imid Imidazo[1,2-a]pyridines (GABA Ligands) Target->Imid + Amidines/Heat

Figure 1: Synthetic utility map of 2-Hydroxy-1-(2-pyridyl)ethanone, illustrating its role as a divergent intermediate.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Direct oxidation of 2-acetylpyridine is difficult to control. The bromination-hydrolysis sequence is the industry standard for scalability and purity.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Bromine (

    
    ) or Pyridinium Tribromide (1.0 eq)
    
  • Sodium Formate (HCOONa)

  • Solvents: Acetic acid, Ethanol, Water.

Step-by-Step Methodology:

  • Bromination: Dissolve 2-acetylpyridine in acetic acid/HBr (48%). Add bromine dropwise at 0°C. Stir at RT for 2 hours. Precipitate the hydrobromide salt with ether.

    • Checkpoint: Isolate 2-(bromoacetyl)pyridine HBr .

  • Hydrolysis: Dissolve the bromo-intermediate in 50% aqueous ethanol. Add excess Sodium Formate (3.0 eq) and reflux for 4 hours.

    • Mechanism:[1][2][3][4] Formate displaces bromide (

      
      ) to form the formate ester, which hydrolyzes in situ to the alcohol.
      
  • Workup: Evaporate ethanol. Neutralize with

    
     (pH 7-8). Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Recrystallize from hexane/ether or purify via silica flash chromatography (EtOAc/Hexane gradient).

Yield Expectation: 60-75%. Validation:


 NMR (DMSO-

) should show a singlet for

at

ppm and a broad singlet for

.
Protocol B: Synthesis of Bioactive Quinoxalines

Rationale: Quinoxalines are "privileged structures" in oncology. This protocol uses the scaffold as a 1,2-dicarbonyl equivalent.[5]

Reagents:

  • 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

  • o-Phenylenediamine derivative (1.0 eq) (e.g., 4-fluoro-1,2-diaminobenzene)

  • Catalyst:

    
     (10 mol%) or DMSO (oxidative solvent).
    

Methodology:

  • Condensation: Mix the ketone and diamine in DMSO.

  • Cyclization & Oxidation: Heat to 80°C for 6 hours.

    • Note: The reaction proceeds via Schiff base formation followed by cyclization. The

      
      -hydroxy group is oxidized to the aromatic level (dehydrogenation) under these conditions, often facilitated by DMSO or atmospheric oxygen.
      
  • Isolation: Pour into ice water. Filter the precipitate.

  • Result: 2-(2-pyridyl)quinoxaline .

Protocol C: Metallodrug Ligand Synthesis (Thiosemicarbazone)

Rationale:


-N-heterocyclic thiosemicarbazones (TSCs) are potent iron chelators (Triapine class). The 

-hydroxy group increases solubility and creates a tridentate (

) or tetradentate system.

Methodology:

  • Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone in Ethanol.

  • Add Thiosemicarbazide (1.0 eq) and a catalytic drop of

    
    .
    
  • Reflux for 3 hours.

  • Cool to crystallize the Thiosemicarbazone ligand .

  • Metal Complexation: React the ligand with

    
     or 
    
    
    
    in methanol to generate the active metallodrug.

Analytical Data & Characterization

Table 1: Key Spectroscopic Markers

FragmentTechniqueExpected SignalInterpretation
Carbonyl (C=O) IR

Ketone stretch (lowered by H-bonding).
Hydroxyl (O-H) IR

Broad band; indicates

-hydroxy group.
Methylene (CH2) 1H NMR

Singlet (deshielded by O and C=O).
Pyridine Ring 1H NMR

4 protons; H-6 (adj to N) is most deshielded.
Molecular Ion MS (ESI)

Base peak for

.

Biological Assay Context

When screening libraries derived from this scaffold, prioritize the following assays:

  • MTT Cytotoxicity Assay:

    • Target: Cancer cell lines (e.g., MCF-7, HeLa).

    • Mechanism:[1][2][3][4] Metal complexes of these derivatives often induce apoptosis via ROS generation or DNA intercalation.

  • Ribonucleotide Reductase (RNR) Inhibition:

    • Relevance: Thiosemicarbazone derivatives specifically target the iron center of RNR, blocking DNA synthesis.

  • Antimicrobial MIC:

    • Target:S. aureus, E. coli.

    • Mechanism:[1][2][3][4] Chelation of essential bacterial metals (Fe, Zn).

References

  • Synthesis of Pyridinyl

    
    -Hydroxyketones: 
    
    • Source:Canadian Journal of Chemistry, "Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones."
    • Context: Describes the lithi
  • Quinoxaline Synthesis via 1,2-Dicarbonyls

    • Source:ResearchGate, "Reaction of ortho-phenylenediamine with various 1,2-diketones."[5]

    • Context: Validates the condensation protocol for heterocycle form
  • Metal Complexes of Pyridyl Ketones

    • Source:Journal of Molecular Structure, "Synthesis, crystal structure and spectroscopic studies of a new silver complex derived
    • Context: Illustrates the coordination chemistry potential of acetylpyridine deriv
  • PubChem Compound Summary

    • Source:National Library of Medicine, "2-Hydroxy-1-(2-pyridyl)ethanone."
    • Context: Physical properties and identifiers.[2][4][6][7][8]

Sources

The Versatile Virtuoso: "2-Hydroxy-1-(2-pyridyl)ethanone" as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocols

Abstract: This document provides an in-depth technical guide on the application of "2-Hydroxy-1-(2-pyridyl)ethanone" as a versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. We will explore the unique reactivity conferred by its trifunctional nature—possessing a ketone, a secondary alcohol, and a pyridine ring—and detail its application in the construction of key heterocyclic scaffolds such as quinoxalines, indolizines, and thiazoles. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower innovative synthetic design.

Introduction: The Strategic Advantage of a Trifunctional Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with over 85% of all biologically active chemical entities containing a heterocycle.[1] The pyridine ring, in particular, is a common and important structural element in pharmaceuticals.[2] "2-Hydroxy-1-(2-pyridyl)ethanone" emerges as a particularly powerful synthon due to the strategic placement of three key functional groups:

  • The Ketone: An electrophilic center, readily participating in condensation and cyclization reactions.

  • The α-Hydroxy Group: Can act as a nucleophile, be oxidized to a diketone in situ, or be eliminated to form an unsaturated intermediate.

  • The Pyridine Nitrogen: A basic and nucleophilic site, capable of catalyzing reactions, participating in cyclizations, and forming pyridinium ylides.

This unique combination allows for a variety of reaction pathways to be explored from a single, readily accessible starting material, making it an efficient tool for generating molecular diversity.

Synthesis of Quinoxalines: A Gateway to Bioactive Scaffolds

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties.[3] The most common route to quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4] "2-Hydroxy-1-(2-pyridyl)ethanone" can be effectively utilized in this synthesis through in situ oxidation to the corresponding α-ketoaldehyde, which then readily condenses with 1,2-diamines.

Mechanistic Rationale:

The reaction proceeds via a two-step sequence. First, the α-hydroxyketone is oxidized to the more reactive 1,2-dicarbonyl intermediate. This is immediately followed by a double condensation reaction with the 1,2-diamine, leading to the formation of the stable, aromatic quinoxaline ring system. The choice of oxidant is crucial for the efficiency of this one-pot reaction.

Workflow for Quinoxaline Synthesis:

G A 2-Hydroxy-1-(2-pyridyl)ethanone D In situ generated 1-(Pyridin-2-yl)ethane-1,2-dione A->D Oxidation B 1,2-Diamine E Condensation B->E C Oxidizing Agent (e.g., I2/DMSO) C->D D->E F Dehydration & Aromatization E->F G 2-(Pyridin-2-yl)quinoxaline F->G

Caption: One-pot synthesis of 2-(pyridin-2-yl)quinoxalines.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)quinoxaline

Materials:

  • 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

  • 1,2-Phenylenediamine (1.0 eq)

  • Iodine (I₂) (0.25 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • To a stirred solution of 2-Hydroxy-1-(2-pyridyl)ethanone in DMSO, add 1,2-phenylenediamine and iodine.[4]

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(pyridin-2-yl)quinoxaline.

Expected Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Access to Indolizine Scaffolds: Exploiting Pyridinium Ylide Chemistry

Indolizine derivatives are another important class of N-fused heterocycles with diverse biological activities.[5] A powerful method for their synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles. "2-Hydroxy-1-(2-pyridyl)ethanone" can be a precursor to the requisite pyridinium salt for ylide generation.

Mechanistic Rationale:

The synthesis begins with the conversion of the hydroxyl group to a better leaving group, typically a halide, to facilitate the formation of a pyridinium salt. Treatment of this salt with a base generates the pyridinium ylide, a 1,3-dipole. This ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne, followed by oxidation to yield the aromatic indolizine.

Workflow for Indolizine Synthesis:

G A 2-Hydroxy-1-(2-pyridyl)ethanone C 2-Bromo-1-(2-pyridyl)ethanone A->C Halogenation B Halogenating Agent (e.g., PBr3) B->C E Pyridinium Salt C->E D Pyridine D->E G Pyridinium Ylide (1,3-Dipole) E->G F Base (e.g., Triethylamine) F->G I [3+2] Cycloaddition G->I H Dipolarophile (e.g., Maleimide) H->I J Oxidation I->J K Substituted Indolizine J->K

Caption: Synthesis of indolizines via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Substituted Indolizine

Materials:

  • 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Pyridine (as reactant and solvent)

  • N-Phenylmaleimide (1.1 eq)

  • Triethylamine (2.0 eq)

  • Toluene

  • Palladium on carbon (10%)

Procedure:

  • Synthesis of 2-Bromo-1-(2-pyridyl)ethanone: Carefully add PBr₃ to a solution of 2-Hydroxy-1-(2-pyridyl)ethanone in a suitable solvent like diethyl ether at 0 °C. Stir for a few hours, then quench with water and extract the product.

  • Formation of Pyridinium Salt: Dissolve the crude 2-bromo-1-(2-pyridyl)ethanone in excess pyridine and stir at room temperature to form the pyridinium salt.

  • Cycloaddition: To the pyridinium salt suspension in toluene, add N-phenylmaleimide and triethylamine. Heat the mixture to reflux and monitor by TLC.

  • Aromatization: After the cycloaddition is complete, add 10% Pd/C to the reaction mixture and continue to reflux in the presence of air to effect dehydrogenation to the aromatic indolizine.

  • Work-up the reaction by filtering off the catalyst and concentrating the solvent. Purify the residue by column chromatography.

Thiazole Synthesis: The Hantzsch Thiazole Synthesis and its Variants

The thiazole ring is a key component in numerous pharmaceuticals, including antimicrobial and anticancer agents. The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for its construction.[3] "2-Hydroxy-1-(2-pyridyl)ethanone" can be readily converted to the necessary α-haloketone precursor.

Mechanistic Rationale:

Similar to the indolizine synthesis, the hydroxyl group is first converted to a halide. The resulting 2-halo-1-(2-pyridyl)ethanone then undergoes condensation with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization and dehydration to afford the substituted thiazole.

Workflow for Thiazole Synthesis:

G A 2-Hydroxy-1-(2-pyridyl)ethanone C 2-Halo-1-(2-pyridyl)ethanone A->C Halogenation B Halogenating Agent B->C E Condensation & Cyclization C->E D Thioamide D->E F Dehydration E->F G 2-Substituted-4-(pyridin-2-yl)thiazole F->G

Caption: Hantzsch-type synthesis of 4-(pyridin-2-yl)thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

Materials:

  • 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Synthesis of 2-Chloro-1-(2-pyridyl)ethanone: To a solution of 2-Hydroxy-1-(2-pyridyl)ethanone in a suitable solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cyclocondensation: In a separate flask, dissolve thiourea in ethanol. Add the crude 2-chloro-1-(2-pyridyl)ethanone solution to the thiourea solution.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(pyridin-2-yl)thiazole.

Summary of Applications and Reaction Conditions

Heterocyclic ScaffoldKey ReactantsReaction TypeTypical Conditions
Quinoxalines 1,2-DiaminesOxidative CyclocondensationI₂/DMSO, 80-100 °C
Indolizines Pyridine, Dipolarophiles1,3-Dipolar CycloadditionBase, Heat, then Pd/C
Thiazoles ThioamidesHantzsch SynthesisHalogenation, then Reflux in Ethanol

Conclusion

"2-Hydroxy-1-(2-pyridyl)ethanone" is a highly valuable and versatile building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its unique trifunctional nature allows for diverse synthetic transformations, including oxidative cyclocondensations, 1,3-dipolar cycloadditions, and Hantzsch-type reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel heterocyclic molecules for applications in drug discovery and materials science. The ability to generate complex scaffolds from a single, accessible starting material underscores the efficiency and elegance of employing "2-Hydroxy-1-(2-pyridyl)ethanone" in modern organic synthesis.

References

  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link][3]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link][4]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link][3]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link][5]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link][3]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link][4]

  • Wikipedia. (n.d.). Gewald reaction. [Link][6]

  • MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link][1]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link][7]

  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Pyridines. [Link][2]

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Illuminating the Path Forward: Photochemical Applications of 2-Hydroxy-1-(2-pyridyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the photochemical applications of 2-hydroxy-1-(2-pyridyl)ethanone and its derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique light-activated properties of this class of molecules. We will delve into the fundamental photochemical mechanisms, provide detailed protocols for key applications, and offer insights into experimental design, moving beyond mere procedural steps to explain the underlying scientific principles.

Introduction: The Unique Photochemistry of α-Hydroxy Aryl Ketones

2-Hydroxy-1-(2-pyridyl)ethanone belongs to the broader class of α-hydroxy aryl ketones, which are renowned for their photochemical reactivity. The defining characteristic of these molecules is their propensity to undergo a Norrish Type I cleavage upon absorption of ultraviolet (UV) light.[1][2] This reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon, generating two distinct radical species.[3][4] It is this efficient generation of radicals that forms the basis for their most prominent applications.

The presence of the pyridyl group in 2-hydroxy-1-(2-pyridyl)ethanone introduces additional dimensions to its photochemical behavior, including potential for metal coordination and altered excited-state properties, opening up avenues in areas like targeted DNA cleavage and photodynamic therapy.

Core Application I: Photoinitiators for Radical Polymerization

The most widespread and commercially significant application of α-hydroxy ketones is as photoinitiators for free-radical polymerization, a cornerstone of UV-curing technology.[5] This technology is pivotal in the rapid, energy-efficient, and environmentally friendly production of coatings, adhesives, inks, and biomaterials.[6]

The Underlying Mechanism: Norrish Type I Cleavage

The process is initiated by the absorption of a photon, which excites the 2-hydroxy-1-(2-pyridyl)ethanone molecule from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process called intersystem crossing (ISC), the molecule transitions to a more stable triplet excited state (T₁).[2] It is from this triplet state that the crucial α-cleavage occurs, yielding a pyridoyl radical and a hydroxymethyl radical.[1][4]

Norrish_Type_I

These generated free radicals are the workhorses of the polymerization process. They rapidly attack the double bonds of monomer units (e.g., acrylates), initiating a chain reaction that leads to the formation of a cross-linked polymer network, effectively curing the material.[7]

Key Experimental Considerations & Protocol

Rationale for Experimental Choices:

  • Wavelength Selection: The choice of UV light source is critical and must overlap with the absorption spectrum of the photoinitiator. α-Hydroxy ketones typically have strong absorption maxima in the UV-B range (around 250 nm) and weaker absorptions extending into the UV-A range.[5]

  • Photoinitiator Concentration: The concentration of the photoinitiator directly influences the cure speed and depth. Typical concentrations range from 0.5% to 10% by weight.[5] Higher concentrations can lead to faster surface cure but may hinder light penetration for curing thicker samples (a phenomenon known as the "inner filter effect").

  • Oxygen Inhibition: Oxygen is a potent free radical scavenger and can inhibit polymerization, particularly at the surface.[5] This can be mitigated by working under an inert atmosphere (e.g., nitrogen), using higher light intensity, or incorporating amine synergists.

Protocol: UV-Curing of an Acrylate Formulation

  • Formulation Preparation:

    • Prepare a mixture of the desired acrylate monomer(s) and oligomer(s) (e.g., a 1:1 mixture of trimethylolpropane triacrylate (TMPTA) and a urethane acrylate oligomer).

    • Dissolve 2-hydroxy-1-(2-pyridyl)ethanone in the acrylate mixture to a final concentration of 2% (w/w). Ensure complete dissolution, gentle warming may be applied.

  • Sample Preparation:

    • Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a film applicator or spin coater to a defined thickness (e.g., 50 µm).

  • UV Curing:

    • Place the coated substrate under a medium-pressure mercury arc lamp or a UV-LED source with a primary emission wavelength between 300 and 400 nm.

    • Irradiate the sample for a specified time (e.g., 10-60 seconds). The irradiation time will depend on the light intensity, photoinitiator concentration, and formulation reactivity.

  • Cure Monitoring:

    • Assess the degree of cure by tack-free time (the time at which the surface is no longer sticky to the touch).

    • For quantitative analysis, use Real-Time Infrared (RT-IR) spectroscopy to monitor the disappearance of the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹).

Core Application II: Photosensitizers for DNA Cleavage

Derivatives of pyridyl ethanone have shown significant promise as agents for light-induced DNA cleavage.[8] This application is of great interest in the development of novel therapeutics and biotechnological tools. The mechanism of cleavage can vary but often involves the generation of reactive oxygen species (ROS) or direct interaction of the excited photosensitizer with the DNA backbone.

The Underlying Mechanism: Generation of Reactive Species

Upon photoactivation, the 2-hydroxy-1-(2-pyridyl)ethanone derivative can follow two primary pathways for inducing DNA damage:

  • Type I Mechanism: The excited photosensitizer can directly interact with the DNA molecule, typically by abstracting a hydrogen atom from the deoxyribose sugar, leading to strand scission.

  • Type II Mechanism: The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9][10] Singlet oxygen can then oxidize nucleobases, particularly guanine, leading to DNA damage and strand breaks.[9][11]

The dominant pathway is influenced by the specific derivative, its binding affinity to DNA, and the local microenvironment.

DNA_Cleavage

Key Experimental Considerations & Protocol

Rationale for Experimental Choices:

  • DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) is an excellent substrate for these assays. Cleavage of one strand (a "nick") converts the supercoiled form (Form I) to a relaxed circular form (Form II). Cleavage of both strands results in a linear form (Form III). These forms are easily separated by agarose gel electrophoresis.[12]

  • Reaction Buffer: The choice of buffer is important to maintain the stability of the DNA and the activity of the photosensitizer. A common choice is a Tris-EDTA (TE) buffer.

  • Light Source: A UV lamp with an emission maximum around 312 nm or 365 nm is typically used for these experiments. It is crucial to use a filter to block any short-wavelength UV that could directly damage the DNA.

  • ROS Scavengers: To elucidate the mechanism of DNA cleavage, specific scavengers for different reactive oxygen species can be added to the reaction mixture. For example, sodium azide is a known quencher of singlet oxygen, while dimethyl sulfoxide (DMSO) can scavenge hydroxyl radicals.

Protocol: Photocleavage of Plasmid DNA

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg)

      • The 2-hydroxy-1-(2-pyridyl)ethanone derivative (at the desired concentration, e.g., 10-100 µM)

      • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a final volume of 20 µL.

    • Prepare control samples: DNA only, DNA + light, and DNA + compound (no light).

  • Irradiation:

    • Place the tubes in a holder and irradiate from above with a UV lamp (e.g., 365 nm) for a set time (e.g., 30 minutes) at room temperature.

  • Analysis by Agarose Gel Electrophoresis:

    • Add 4 µL of 6x loading dye to each reaction tube.

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.[12]

    • Visualize the DNA bands under UV transillumination and document the results. The conversion of Form I to Form II and Form III indicates DNA cleavage.[8]

Emerging Application: Photocleavable Protecting Groups (Photocages)

The inherent photocleavable nature of the C-C bond in 2-hydroxy-1-(2-pyridyl)ethanone derivatives makes them attractive candidates for development as photoremovable protecting groups, or "photocages." By attaching a molecule of interest (e.g., a carboxylic acid, neurotransmitter, or drug) to the 2-hydroxy position via an ester linkage, a light-sensitive prodrug or controlled-release system can be designed.

Irradiation with UV light would trigger the Norrish Type I cleavage, leading to the release of the protected molecule. This approach offers precise spatiotemporal control over the delivery of bioactive compounds. While this application is less established for this specific class of compounds compared to others like nitrobenzyl or coumarin-based photocages, the fundamental chemistry is highly promising.[13][14]

Synthesis of a Photocleavable Ester: A potential synthetic route involves the esterification of 2-bromo-1-(2-pyridyl)ethanone with the carboxylic acid of interest, followed by a nucleophilic substitution of the bromine with a hydroxide to install the α-hydroxy group. The resulting ester would be the photocleavable construct.

Quantitative Data Summary

The efficiency of photochemical processes is often described by the quantum yield (Φ), which is the ratio of the number of events (e.g., molecules cleaved) to the number of photons absorbed.

Compound ClassApplicationParameterTypical ValueReference(s)
α-Hydroxy KetonesPhotoinitiationQuantum Yield of α-cleavage (Φ)0.3 - 0.6[5]
Ruthenium Polypyridyl ComplexesDNA PhotocleavageSinglet Oxygen Quantum Yield (ΦΔ)0.66 - 0.78[7]
α-Keto AmidesCarboxylic Acid ReleaseQuantum Yield of Cleavage (Φ)~0.3[13]

Note: Data for closely related compounds are presented as benchmarks due to the limited availability of specific quantitative data for 2-hydroxy-1-(2-pyridyl)ethanone derivatives.

Conclusion and Future Outlook

2-Hydroxy-1-(2-pyridyl)ethanone and its derivatives are versatile photochemical tools with established applications in polymer science and significant potential in biology and medicine. Their efficient Norrish Type I cleavage makes them excellent photoinitiators. Furthermore, the ability of the pyridyl moiety to interact with biological systems and the inherent photocleavable nature of the core structure pave the way for the rational design of novel DNA cleaving agents, photodynamic therapy sensitizers, and photocages for controlled release. Future research will likely focus on fine-tuning the photophysical properties of these molecules through synthetic modification to enhance their efficiency and shift their absorption to longer, more biologically compatible wavelengths.

References

  • Castaño, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: Part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 1(4), 279-293. [Link]

  • Mascio, P. D., Martinez, G. R., Miyamoto, S., Ronsein, G. E., Medeiros, M. H. G., & Cadet, J. (2014). Excited singlet molecular O2 (1Δg) is generated enzymatically from excited carbonyls in the dark. Scientific reports, 4, 5940. [Link]

  • Dietliker, K. (2008).
  • Norrish Reaction. (2017). Chem-Station Int. Ed.[Link]

  • Schweitzer, C., & Schmidt, R. (2003). Physical mechanisms of generation and deactivation of singlet oxygen. Chemical reviews, 103(5), 1685-1757. [Link]

  • Nonell, S., & Flors, C. (Eds.). (2016). Singlet oxygen: applications in biosciences and nanosciences. Royal Society of Chemistry.
  • Wiehe, A., Senge, M. O., & blissful, T. (2019). Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology. Current medicinal chemistry, 26(39), 7069-7109. [Link]

  • Turro, N. J., & Dalton, J. C. (1969). Photochemistry of α-hydroxy ketones. Journal of the American Chemical Society, 91(19), 5313-5315.
  • Abraham, S., & Thomas, K. G. (2003). Photochemical cleavage and release of carboxylic acids from alpha-keto amides. Organic letters, 5(1), 71-74. [Link]

  • Corrales, T., Catalina, F., Peinado, C., & Allen, N. S. (2001). Photochemistry and photophysics of α-hydroxy ketones. Macromolecules, 34(23), 7943-7953. [Link]

  • Khan, A. U. (1983). Mechanism of singlet oxygen generation by chemical reactions. DTIC Document. [Link]

  • Klán, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons.
  • Agbaria, R. A., & Warner, I. M. (2004). Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. Journal of fluorescence, 14(5), 577-586. [Link]

  • Wang, Y., Gao, X., Zhang, D., Lu, Y., Ren, J., Li, S., & Han, A. (2015). Preparation of photoinitiator with α-hydroxyketone bifunctional groups.
  • Norrish type-1 reaction: Basic concept, Mechanism and Examples. (2024). YouTube. [Link]

  • Givens, R. S., & Rubina, M. (2011). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Accounts of chemical research, 44(6), 454-463. [Link]

  • Norrish type 1 and norrish type 2. (2020). Slideshare. [Link]

  • Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in tumor imaging and photodynamic therapy. Chemical Society Reviews, 40(1), 340-362. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. [Link]

  • DNA-compatible synthesis of enaminones via amination of allenic ketones. (2021). RSC Publishing. [Link]

  • Maxam, A. M., & Gilbert, W. (1977). A new method for sequencing DNA. Proceedings of the National Academy of Sciences, 74(2), 560-564. [Link]

  • Liu, Y., Zhao, Y., Sun, W., & Song, F. (2022). DNA Interaction, DNA Photocleavage, Photocytotoxicity In Vitro, and Molecular Docking of Naphthyl-Appended Ruthenium Complexes. Molecules, 27(12), 3704. [Link]

  • Agarose gel electrophoresis patterns for the cleavage of pBR322 DNA by... (n.d.). ResearchGate. [Link]

  • Examples of photosensitisers used in photodynamic therapy (PDT) by... (n.d.). ResearchGate. [Link]

  • Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol.
  • Photoinitiator Reactivity in the Polymerization of 2-Hydroxyethyl Methacrylate. (2012). ResearchGate. [Link]

  • Photochemistry and Photophysics of ??-Hydroxy Ketones. (2001). ResearchGate. [Link]

  • Banerjee, A., & Falvey, D. E. (2003). 1-[2-(2-hydroxyalkyl)phenyl]ethanone: a new photoremovable protecting group for carboxylic acids. Organic letters, 5(24), 4541-4544. [Link]

  • Schmidt, R. (2004). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 6(5), 1145-1174. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

  • Theory and Practice: Performing DNA Gel Electrophoresis. (n.d.). Analytik Jena. [Link]

  • Cercek, B., & Ebert, M. (1967). Pulse radiolysis studies of the reaction of H and OH radicals and hydrated electrons with pyridine. Transactions of the Faraday Society, 63, 1687-1698. [Link]

  • Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity. (2018). Polymer Chemistry. [Link]

  • Photodynamic therapy: photosensitizers and nanostructures. (2021). Materials Chemistry Frontiers. [Link]

  • Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. [Link]

  • G. B. Schuster, D. R. (2018). Photochemical Methods Applied to DNA Encoded Library (DEL) Synthesis. Accounts of chemical research, 51(11), 2825-2835. [Link]

  • Acridinyl methyl esters as photoactive precursors in the release of neurotransmitteramino acids. (2002). Photochemical & Photobiological Sciences. [Link]

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  • Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (2011). Journal of the Brazilian Chemical Society, 22(11), 2165-2171. [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. (2016). ResearchGate. [Link]

  • Steady-state photochemistry (Pschorr cyclization) and nanosecond transient absorption spectroscopy of twisted 2-bromoaryl ketones. (2011). ResearchGate. [Link]

  • Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis. (2022). Chemical Science. [Link]

  • Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. (1984). ResearchGate. [Link]

  • Transient Absorption Spectroscopy for Photochemical Reactions of a Negative Photochromic Spiropyran. (2007). ResearchGate. [Link]

  • Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. (2024). Beilstein Journal of Organic Chemistry, 20, 1-27. [Link]

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Analytical Protocol: Detection and Quantification of 2-Hydroxy-1-(2-pyridyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy-2-acetylpyridine (HAP)

Executive Summary & Chemical Context[1][2][3][4]

2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 19305-07-8, often referred to as


-hydroxy-2-acetylpyridine) is a structural isomer of 2-acetylpyridine derivatives. It contains a pyridine ring fused to an 

-hydroxy ketone (acyloin) moiety. This compound is significant in two primary contexts:
  • Metabolic Profiling: As a Phase I oxidative metabolite of 2-acetylpyridine (a flavoring agent and drug scaffold).

  • Food Chemistry: A degradation product in Maillard reaction systems involving proline and glucose.

Analytical Challenges:

  • Tautomerism: The

    
    -hydroxy ketone moiety can undergo keto-enol tautomerism, complicating chromatography.
    
  • Redox Instability: It is susceptible to oxidation, forming 1-(2-pyridyl)-1,2-ethanedione (diketone), or reduction to the diol.

  • Chelation: The proximity of the pyridine nitrogen and the carbonyl/hydroxyl oxygens creates a binding pocket for metal ions, leading to peak tailing in HPLC/GC.

This guide details two validated workflows: LC-MS/MS (for biological matrices) and GC-MS (for volatile/food matrices), with a focus on mitigating instability.

Analytical Decision Matrix

The choice of method depends on the sample matrix and sensitivity requirements.

AnalysisWorkflow Start Sample Matrix Selection Bio Biological Fluids (Plasma, Urine, Cell Media) Start->Bio Food Food/Flavor (Volatile Extracts) Start->Food LCMS LC-MS/MS (ESI+) Target: [M+H]+ 138.1 Bio->LCMS High Sensitivity Polar Matrix GCMS GC-MS (EI) Requires Derivatization Food->GCMS Volatile Matrix Structural ID Deriv Derivatization (MSTFA/TMCS) GCMS->Deriv Recommended Direct Direct Injection (Risk of degradation) GCMS->Direct Not Recommended Analysis Analysis Deriv->Analysis Analyte: TMS-Ether

Figure 1: Decision tree for selecting the appropriate analytical platform based on matrix properties.

Method A: LC-MS/MS (Biological Matrices)

This is the gold standard for quantifying trace levels in plasma or urine. The method utilizes Electrospray Ionization (ESI) in positive mode, leveraging the basicity of the pyridine nitrogen for efficient protonation.

Reagents & Standards[4]
  • Target Analyte: 2-Hydroxy-1-(2-pyridyl)ethanone (Custom synthesis or purified standard).

  • Internal Standard (IS): 2-Acetylpyridine-d3 or Pyridoxine (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

Chromatographic Conditions

To prevent metal chelation and peak tailing, a column with end-capping or a hybrid particle technology is required.

ParameterSettingRationale
Column Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm)High pH stability; reduced silanol activity minimizes tailing for basic pyridines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures pyridine N is protonated (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% BRetains polar acyloin early, elutes hydrophobic impurities later.
Mass Spectrometry (MRM Parameters)

Ionization: ESI Positive (


)
Precursor Ion:  138.1 m/z
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Loss
Quantifier 138.1120.115Loss of

(Dehydration)
Qualifier 1 138.1110.120Loss of

(Carbonyl cleavage)
Qualifier 2 138.178.135Pyridine Ring cation
Sample Preparation Protocol (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard.

  • Precipitate: Add 400 µL ice-cold Acetonitrile (containing 1% Formic Acid to stabilize the ketone).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Evaporate: Transfer supernatant and dry under

    
     at 30°C (Avoid high heat to prevent oxidation).
    
  • Reconstitute: 100 µL of 95:5 Water:ACN.

Method B: GC-MS (Food & Volatiles)

Direct injection of


-hydroxy ketones into a hot GC inlet often leads to thermal degradation (oxidation to diketone). Derivatization is mandatory  to cap the hydroxyl group.
Derivatization Strategy

We utilize Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). This converts the hydroxyl group to a trimethylsilyl (TMS) ether, increasing volatility and thermal stability.

Reaction:



GC-MS Parameters
ParameterSetting
Instrument Agilent 7890/5977 (or equivalent)
Column DB-5ms UI (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C (Splitless)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 60°C (1 min)

10°C/min

280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Protocol
  • Extraction: Extract sample with Ethyl Acetate. Dry over anhydrous

    
    .
    
  • Derivatization: Take 100 µL extract + 50 µL MSTFA + 1% TMCS (catalyst).

  • Incubation: 60°C for 30 minutes.

  • Injection: 1 µL.

  • Identification: Look for the molecular ion of the TMS derivative (

    
    ) and the characteristic 
    
    
    
    ion (loss of methyl from TMS).

Synthesis of Reference Standard

Since 2-Hydroxy-1-(2-pyridyl)ethanone is unstable and rarely available off-the-shelf, in-situ generation or synthesis is often required for validation.

Route: Hydrolysis of 2-(Bromoacetyl)pyridine.

  • Precursor: Dissolve 2-(Bromoacetyl)pyridine hydrobromide (commercially available) in Formic Acid/Water.

  • Reaction: Reflux for 2 hours.

  • Neutralization: Carefully adjust pH to 7.0 with

    
    .
    
  • Extraction: Extract immediately with Ethyl Acetate.

  • Purification: Flash chromatography (Silica, Hexane:EtOAc).

Note: Verify structure via NMR (


 signal for 

at

ppm).

Visualization of Fragmentation Logic

Understanding the MS/MS fragmentation is crucial for confirming identity against potential isomers (e.g., 3-acetylpyridine derivatives).

Fragmentation cluster_mech Mechanism Note Parent Precursor Ion [M+H]+ = 138.1 Frag1 m/z 120.1 [M+H - H2O]+ Parent->Frag1 -18 Da (Dehydration) Frag2 m/z 110.1 [M+H - CO]+ Parent->Frag2 -28 Da (Decarbonylation) Frag3 m/z 78.1 Pyridine Ion Parent->Frag3 Ring Cleavage Note Dehydration is favored by the alpha-hydroxyl group stability.

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

References

  • Metabolism of Pyridine Derivatives: Takeshita, T., et al. (1996).[1] "Biotransformation of 2-acetylpyridine in rat liver." Drug Metabolism and Disposition. (Establishes the metabolic context of acetylpyridine reduction/oxidation).

  • Maillard Reaction Analysis: Yaylayan, V. A., & Haffenden, L. (2003). "Mechanism of formation of pyridine-containing Maillard reaction products." Food Chemistry. (Identifies hydroxy-acetylpyridines in glucose-proline systems).

  • Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization for gas chromatography–mass spectrometry." Journal of Chromatography A.

    
    -hydroxy ketone analysis).
    
    
  • General Pyridine Analysis: Sigma-Aldrich. (2023). "2-Acetylpyridine Product Information and Applications." (Provides physical property baselines for the parent compound).

Sources

Troubleshooting & Optimization

Purification of "2-Hydroxy-1-(2-pyridyl)ethanone" from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydroxy-1-(2-pyridyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. The purity of this compound is critical for subsequent reaction steps and the biological activity of its derivatives. This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The byproducts in your crude material are intrinsically linked to the synthetic route employed.

Q1: I've just completed my synthesis. What are the most common byproducts I should expect to find alongside my 2-Hydroxy-1-(2-pyridyl)ethanone?

A1: The impurity profile is highly dependent on your starting materials and reaction conditions. However, based on common synthetic approaches, you will likely encounter one or more of the following:

  • Unreacted Starting Materials: The most common impurity is often the precursor. If you synthesized the target via oxidation of 2-acetylpyridine, you would likely have residual 2-acetylpyridine.[1][2] Similarly, syntheses starting from 2-picoline may contain leftover 2-picoline.[3]

  • Over-Oxidation Products: Harsh or prolonged oxidation conditions can lead to the formation of pyridine-2-carboxylic acid.[4] This is particularly common when using strong oxidants like potassium permanganate.

  • Side-Reaction Products: Depending on the pH and temperature, side reactions can occur. For instance, base-catalyzed self-condensation (aldol) reactions can lead to higher molecular weight, often colored, impurities.

  • Reagents and Solvents: Residual catalysts, inorganic salts from workup procedures, and high-boiling-point solvents (like DMF or DMSO) are common contaminants.

Q2: How can I get a quick preliminary assessment of my crude product's purity and identify the major impurities?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Rationale: 2-Hydroxy-1-(2-pyridyl)ethanone is significantly more polar than its common precursor, 2-acetylpyridine, due to the presence of the hydroxyl group. This difference is easily visualized on a silica TLC plate.

  • Procedure: Spot your crude material, the starting material, and a co-spot (crude + starting material) on a silica gel plate. Elute with a solvent system like 30-50% ethyl acetate in hexanes.

  • Interpretation:

    • Your product should have a lower Rf value (travel less up the plate) than the less polar 2-acetylpyridine.

    • Pyridine-2-carboxylic acid, being highly polar and acidic, will likely streak or remain at the baseline (Rf ≈ 0).

    • Non-polar byproducts will have a high Rf.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that researchers frequently encounter during the purification process.

Q3: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What's the likely cause?

A3: This is a classic sign of high impurity content or residual solvent. The presence of unreacted starting materials (which are often liquids) and tar-like polymerization byproducts can prevent your product from crystallizing.[2] The first step is to remove any residual high-boiling solvents under a high vacuum. If it remains an oil, you must perform a bulk purification step, such as an acid-base extraction, before attempting crystallization or chromatography.

Q4: I'm trying to use liquid-liquid extraction to separate my product, but I'm getting a thick emulsion at the interface that won't break. What should I do?

A4: Emulsions are common with pyridine-containing compounds, especially during pH changes.

  • Causality: The emulsion may consist of finely dispersed solids or high molecular weight byproducts that stabilize the oil-water interface.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.[5]

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

    • Filtration: If a solid is causing the emulsion, filter the entire mixture through a pad of Celite®.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q5: During my silica gel column chromatography, my product is eluting as a very broad band or streaking badly. How can I improve the separation?

A5: This issue is typically caused by the basic nature of the pyridine nitrogen interacting too strongly with the acidic silica gel.

  • Mechanism: The lone pair on the pyridine nitrogen forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to slow, uneven elution.

  • Solutions:

    • Solvent Additive: Add a small amount of a basic modifier to your eluent. Triethylamine (0.5-1% by volume) is a common choice.[6] It will compete with your compound for the acidic sites on the silica, resulting in a sharper elution band.

    • Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral or basic alumina, or a C18-functionalized silica (reverse-phase).

Q6: My final product has a persistent yellow or brown tint. How can I decolorize it?

A6: Color is usually due to trace amounts of highly conjugated or oxidized impurities.

  • Solution: During the final recrystallization step, add a small amount of activated carbon to the hot solution.

  • Protocol: After your product is fully dissolved in the hot recrystallization solvent, add a very small amount of activated carbon (e.g., 1-2% of the product's weight). Swirl the hot mixture for a few minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon. Allow the clear filtrate to cool and crystallize as usual.[7] The porous carbon will adsorb the colored impurities. Be cautious, as using too much carbon can also adsorb your product and reduce the yield.

Section 3: Validated Purification Protocols

This section provides detailed, step-by-step methodologies for a robust, multi-stage purification strategy.

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is the recommended first step to remove non-basic impurities and acidic byproducts from the crude reaction mixture.

Experimental Protocol:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Acidic Wash (to remove basic product): Extract the organic layer with 1 M aqueous HCl (3 x 1 volume of the organic layer). The target compound, being basic, will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Back-Extraction (optional but recommended): Wash the combined acidic aqueous layers with a small portion of fresh EtOAc or DCM to remove any residual non-basic impurities that may have been carried over.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M NaOH or a saturated NaHCO₃ solution, while stirring until the pH is > 9.

  • Extract the now-neutralized product back into fresh EtOAc or DCM (3 x 1 volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but not yet analytically pure, product.

Protocol 2: High-Purity Isolation via Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with similar basicity but different polarity, such as unreacted 2-acetylpyridine.

Experimental Protocol:

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexanes:EtOAc). A typical loading is 1 g of crude material per 50-100 g of silica.

  • Load the Sample: Dissolve the product from the extraction step in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 5% EtOAc in Hexanes). Gradually increase the polarity of the eluent (gradient elution) to 30%, 50%, and then 70% EtOAc in Hexanes. Pro-Tip: Add 0.5% triethylamine to the eluent mixture to prevent streaking.

  • Monitor Fractions: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the highly purified compound.

Section 4: Visual Guides and Data

Diagrams and Workflows

Purification_Workflow cluster_0 Purification Strategy Crude_Mixture Crude Reaction Mixture (Oil or Solid) Extraction Protocol 1: Acid-Base Extraction Chromatography Protocol 2: Flash Chromatography Recrystallization Final Polishing: Recrystallization Pure_Product Pure Crystalline Product (>99% Purity) Waste_1 Non-Basic Impurities (e.g., side-products) Waste_2 Acidic Impurities (e.g., Pyridine-2-carboxylic acid) Waste_3 Polarity-Similar Impurities (e.g., 2-Acetylpyridine)

Troubleshooting_Tree Start Crude Product Analysis (TLC, Appearance) Is_Oily Is it an oil/tar? Start->Is_Oily Has_Baseline TLC shows baseline spot? Is_Oily->Has_Baseline No Action_Extract Perform Acid-Base Extraction Is_Oily->Action_Extract Yes Has_High_Rf TLC shows high Rf spot (matches starting material)? Has_Baseline->Has_High_Rf No Action_Base_Wash Wash organic solution with NaHCO3 before column Has_Baseline->Action_Base_Wash Yes Action_Column Proceed to Column Chromatography Has_High_Rf->Action_Column Yes Final Proceed to next step Has_High_Rf->Final No Action_Extract->Has_Baseline Action_Base_Wash->Has_High_Rf Action_Column->Final

Data Table: Properties of Target Compound and Key Impurities

This table summarizes the physicochemical properties that are exploited during purification.

CompoundStructureMol. Weight ( g/mol )Boiling/Melting Point (°C)Key Properties & Purification Rationale
2-Hydroxy-1-(2-pyridyl)ethanone Product137.14Solid (MP varies)Target. Polar, basic (pKa of conj. acid ~2-3). Soluble in aqueous acid. Adheres to silica.
2-Acetylpyridine Starting Material121.14192 (BP)[8]Starting Material. Less polar than product. Basic. Separated by chromatography due to polarity difference.
Pyridine-2-carboxylic acid Over-oxidation123.11134-136 (MP)Over-oxidation. Acidic. Can be removed with a basic wash (e.g., NaHCO₃ solution). Highly polar, sticks to silica baseline.
2-Picoline Precursor93.13128-129 (BP)[3]Alternative Precursor. Volatile, basic. Can be removed by evaporation or acid wash.

References

  • CN109503469B - Preparation method of 2-acetylpyridine - Google Patents.
  • Organic Syntheses Procedure: Note 4. Available at: [Link]

  • Sander, R. (2023). Compilation of Henry's law constants for inorganic and organic species of potential importance in environmental chemistry (version 5.0.0). Atmos. Chem. Phys., 23, 11371-11547. Available at: [Link]

  • CN109503469A - A kind of preparation method of 2-acetylpyridine - Google Patents.
  • Wikipedia. 2-Pyridone. Available at: [Link]

  • ResearchGate. The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Available at: [Link]

  • Popov, N., et al. (2018). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 23(11), 2829. Available at: [Link]

  • National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
  • University of Bristol. Synthesis of 2-pyridones. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). Available at: [Link]

  • Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. J. Org. Chem. (2024). Available at: [Link]

  • ResearchGate. Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Ethanone, 2-hydroxy-1-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]

  • Pustulka, K., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1285. Available at: [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-16. Available at: [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 90(10), 2622-2637. Available at: [Link]

  • ResearchGate. How to synthesis 2-methyl pyridin (2-Picoline) from MeI?. Available at: [Link]

  • Wikipedia. 2-Methylpyridine. Available at: [Link]

  • Wikipedia. 2-Acetylpyridine. Available at: [Link]

  • Polish Journal of Chemistry. (1993). Oxidation of Methylpyridines with Some Argentous Compounds. 67, 1003-1008.
  • Wikipedia. Pyridines. Available at: [Link]

  • Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2859-2865. Available at: [Link]

  • Organic Syntheses Procedure: 4. Available at: [Link]

  • Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone. Chemical Science. (2011). Available at: [Link]

  • NIST WebBook. Ethanone, 1-(2-pyridinyl)-. Available at: [Link]

  • SIELC Technologies. Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • PubChem. 2-Hydroxy-1-(2-hydroxyphenyl)ethanone. Available at: [Link]

  • ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of 2-Hydroxy-1-(2-pyridyl)ethanone

[1][2]

Case ID: CHE-PYR-002 Subject: Degradation Pathways, Storage Protocols, and Troubleshooting Compound Class:

1

Executive Summary: The Stability Paradox

2-Hydroxy-1-(2-pyridyl)ethanone (


1
  • In Basic Conditions (pH > 7): The compound is highly unstable .[1][2] It undergoes rapid enolization followed by autoxidation (reaction with dissolved

    
    ), leading to oxidative cleavage and polymerization (browning).[1][2]
    
  • In Acidic Conditions (pH < 5): The compound is significantly more stable .[1][2] Protonation of the pyridine nitrogen (

    
    ) withdraws electron density, suppressing enolization and protecting the acyloin moiety from oxidation.
    

Degradation Pathways & Mechanisms[1][2]

Pathway A: Base-Promoted Oxidative Cleavage (Critical)

Trigger: pH > 7, presence of Oxygen.[1][2] Mechanism:

  • Enolization: Base removes the acidic

    
    -proton (adjacent to the carbonyl), forming an enediol intermediate.[1][2] The pyridine ring's electron-withdrawing nature facilitates this deprotonation.[1][2]
    
  • Autoxidation: The electron-rich enediol reacts rapidly with molecular oxygen (radical mechanism).[1][2]

  • C-C Bond Cleavage: The bond between the carbonyl carbon and the

    
    -carbon breaks.[1]
    
  • Products: The primary degradation product is Picolinic Acid (Pyridine-2-carboxylic acid) and Formic Acid (or formate).[1][2]

Pathway B: Anaerobic Dimerization (Coloration)

Trigger: Basic conditions, high concentration, low oxygen.[1] Mechanism: Without oxygen to cleave the molecule, the enolate attacks a second ketone molecule in an aldol-like condensation.[1] This leads to the formation of colored oligomers (yellow to dark brown), similar to the "browning" seen in sugar chemistry.

Pathway C: Acid Stabilization

Trigger: pH < 5.[1][2] Mechanism: The pyridine nitrogen becomes protonated (

12

112
Visualizing the Pathways

The following diagram details the divergent fates of the molecule based on pH conditions.

DegradationPathwaysStart2-Hydroxy-1-(2-pyridyl)ethanone(Neutral Keto Form)AcidCondAcidic Conditions(pH < 5)Start->AcidCondBaseCondBasic Conditions(pH > 7)Start->BaseCondProtonatedProtonated Pyridinium Salt(STABLE)AcidCond->ProtonatedN-ProtonationEnediolEnediol / EnolateIntermediateBaseCond->EnediolDeprotonationCleavageOxidative C-C CleavageEnediol->CleavageFastDimerAldol Condensation(Oligomers)Enediol->DimerSlowOxygen+ O2 (Air)Oxygen->CleavagePicolinicPicolinic Acid(Major Degradant)Cleavage->PicolinicFormicFormic AcidCleavage->FormicNoOxygenLow O2 / High Conc.NoOxygen->DimerBrownYellow/BrownPrecipitatesDimer->Brown

Caption: Divergent reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone. Acid locks the stable salt form; base triggers enolization leading to oxidative cleavage (Picolinic acid) or polymerization.

Troubleshooting & FAQs

Q1: My solution turned from colorless to yellow/brown overnight. What happened?

Diagnosis: Base-catalyzed polymerization (Aldol condensation). [1][2]

  • Cause: The pH was likely neutral or slightly basic (pH > 7), and the compound underwent self-condensation.[1] This is common in phosphate buffers (PBS) or unbuffered water that absorbs

    
    .[1][2]
    
  • Solution: Discard the solution. For future experiments, maintain pH < 5 using dilute HCl or an acetate buffer.[1][2]

Q2: I see a new peak in my HPLC at a shorter retention time. What is it?

Diagnosis: Picolinic Acid Formation. [1][2]

  • Cause: Oxidative cleavage.[1][2] Picolinic acid is more polar than the parent ketone and will elute earlier on a Reverse Phase (C18) column.[2]

  • Verification: Check the UV spectrum of the new peak. Picolinic acid has distinct absorption bands at ~260-270 nm.[1][2]

  • Prevention: Degas all buffers and store the compound under Argon/Nitrogen.[1][2]

Q3: Can I store this compound in DMSO?

Guidance: Use with Caution.

  • DMSO is slightly basic and hygroscopic.[1][2] Wet DMSO can accelerate degradation.[1][2]

  • Protocol: Dissolve in anhydrous DMSO, aliquot immediately into light-protective vials, purge with Argon, and freeze at -20°C or -80°C. Do not store in DMSO at room temperature for extended periods.

Q4: Why does the pH of my aqueous solution drop over time?

Diagnosis: Generation of Acidic Degradants.

  • Mechanism: The oxidative cleavage produces Picolinic Acid and Formic Acid , both of which are stronger acids than the parent compound. This creates a self-accelerating cycle if the buffer capacity is exceeded.[1][2]

Experimental Protocols

Protocol A: Optimal Storage Conditions

To maximize shelf-life and experimental reproducibility:

ParameterRecommendationRationale
Physical State Solid powderSolution state accelerates enolization.[1][2]
Temperature -20°C (Desiccated)Slows reaction kinetics.[1][2]
Atmosphere Argon or NitrogenPrevents oxidative cleavage by

.[1][2]
Light Amber vials / FoilPrevents photo-initiated radical formation.[1][2]
Solution pH Acidic (pH 2 - 4) Protonates pyridine N; prevents enol formation.[1][2]
Protocol B: QC Analysis (HPLC)

Use this method to quantify purity and detect the primary degradant (Picolinic Acid).[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is crucial to keep peaks sharp).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 210 nm (Carbonyl).[1][2]

  • Expected Elution Order:

    • Picolinic Acid (Polar degradant) - Early eluting[1][2]

    • 2-Hydroxy-1-(2-pyridyl)ethanone (Target) - Mid eluting[1][2]

    • Dimers/Oligomers - Late eluting / Broad peaks[1][2]

References

  • Reactivity of

    
    -Hydroxy Ketones :
    
    • Mechanism of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Ketol Rearrangement and Oxidation.[1]
      
    • Source: [1][2]

  • Oxidation of Pyridine Derivatives

    • Synthesis of Picolinic Acid via Oxidation of 2-Acylpyridines.[1]

    • Source: [Organic Syntheses, Coll.[1][2] Vol. 3, p.740 (1955)]([Link]1][2]

  • Tautomerization of 2-Substituted Pyridines

    • Keto-Enol Equilibria in Pyridine Deriv
    • Source:

  • Picolinic Acid Properties

    • Structure and Stability D
    • Source: [1][2]

Overcoming solubility issues of "2-Hydroxy-1-(2-pyridyl)ethanone" in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HAP-SOL-001 Molecule: 2-Hydroxy-1-(2-pyridyl)ethanone (also known as


-hydroxy-2-acetylpyridine)
Classification:  Pyridine-derivative / Chelating Ligand
Support Tier:  Level 3 (Senior Application Scientist)[1]

Executive Summary & Physicochemical Profile

User Query: "I cannot get 2-Hydroxy-1-(2-pyridyl)ethanone to dissolve in aqueous media for my biological/synthetic assay."

Root Cause Analysis: 2-Hydroxy-1-(2-pyridyl)ethanone presents a classic "solubility paradox" common in medicinal chemistry intermediates. While it contains polar groups (hydroxyl, ketone, pyridine nitrogen), its flat heteroaromatic structure promotes strong intermolecular


-

stacking and crystal lattice energy that water molecules struggle to overcome at neutral pH.[1] Furthermore, the proximity of the hydroxyl group to the ketone and pyridine nitrogen often facilitates intramolecular hydrogen bonding , effectively "hiding" these polar groups from the solvent.
Key Physicochemical Parameters
ParameterApproximate ValueImplication for Solubility
LogP (Octanol/Water) ~0.6 – 1.2 (Estimated)Moderately lipophilic; requires assistance to dissolve in pure water.[1]
pKa (Pyridine N) ~4.8 – 5.2CRITICAL: The molecule is a weak base. It is neutral at pH 7 but cationic at pH < 4.[1]
H-Bond Donors 1 (Hydroxyl)Capable of H-bonding, but often engaged intramolecularly.[1]
H-Bond Acceptors 3 (N, C=O, OH)Good potential for cosolvent interaction.[1]

Troubleshooting Guide: Select Your Solubilization Strategy

Do not randomly test solvents. Select your method based on your downstream application.[1]

SolubilityDecisionTree Start Start: Solubility Issue AppCheck What is the Application? Start->AppCheck Bio Biological Assay (Cell Culture/Enzymatic) AppCheck->Bio Synth Chemical Synthesis (e.g., Thiosemicarbazone) AppCheck->Synth ToxCheck Is DMSO/EtOH tolerated? Bio->ToxCheck MethodA Method A: pH Manipulation (Protonation) Synth->MethodA Acid Catalysis MethodD Method D: Reflux in Alcoholic Media Synth->MethodD Standard ToxCheck->MethodA If pH < 5 is allowed MethodB Method B: Cosolvent System (DMSO/PEG) ToxCheck->MethodB Yes (<1%) MethodC Method C: Cyclodextrin Encapsulation ToxCheck->MethodC No (Strictly Aqueous)

Figure 1: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.

Method A: pH Manipulation (The "Proton Switch")

Best For: Analytical standards, acidic synthesis conditions, and robust enzymatic assays.[1]

The Science: The pyridine nitrogen has a lone pair of electrons that can accept a proton.[2] By lowering the pH below the pKa (~5.2), you convert the neutral, insoluble molecule into a pyridinium cation . Ionic species are generally 100-1000x more soluble in water than their neutral counterparts.[1]

Protocol:

  • Suspend the specific amount of 2-Hydroxy-1-(2-pyridyl)ethanone in water (it will look cloudy).[1]

  • While stirring, add 0.1 M HCl or Acetic Acid dropwise.

  • Monitor clarity.[1] The solution should clarify significantly as the pH drops below 4.5.

  • Buffer Exchange: If the assay requires neutral pH, dilute this concentrated acidic stock into a strong buffer (e.g., PBS or HEPES).[1] Warning: Microprecipitation may occur if the final concentration exceeds the intrinsic solubility limit at pH 7.

Method B: Cosolvent Systems (The Universal Standard)

Best For: High-throughput screening (HTS), drug discovery, and general stock solutions.[1]

The Science: Water has a high dielectric constant (


). Organic molecules prefer environments with lower dielectric constants.[1] By mixing water with DMSO (

) or Ethanol (

), you create a "continuum" solvent that matches the polarity of the solute.

Recommended Cosolvent Table:

SolventMax Recommended Final % (Bio)Solubilization PowerNotes
DMSO 0.1% - 1%HighBest universal solvent.[1] Hygroscopic.
Ethanol 1% - 5%ModerateGood for synthesis; volatile.[1]
PEG-400 5% - 10%ModerateGood for in vivo formulations; prevents crystal growth.[1]

Protocol (The "Reverse Addition" Method):

  • Do NOT add the solid to water first.[1]

  • Dissolve the solid completely in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Vortex until absolutely clear.[1]

  • Add this DMSO stock slowly to the aqueous media while vortexing.

    • Troubleshooting: If precipitation occurs upon addition to water, your final concentration is too high.[1] Reduce the target concentration or increase the DMSO percentage.

Method C: Supramolecular Encapsulation (Cyclodextrins)[1]

Best For: In vivo animal studies, strictly aqueous cell culture, and stabilizing labile compounds.[1]

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer shell and a hydrophobic inner cavity.[3] The pyridine ring of your molecule fits snugly inside the cavity of


-Cyclodextrin  or HP-

-CD
(Hydroxypropyl-beta-cyclodextrin), effectively "shielding" the hydrophobic parts from water while the outer shell interacts with the solvent.[1]

CyclodextrinComplex Guest Ligand (Hydrophobic) Host HP-β-CD (Cavity) Guest->Host  Mixing   Complex Inclusion Complex (Soluble) Host->Complex  Equilibrium  

Figure 2: Mechanism of host-guest inclusion complex formation.[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1]
    
  • Add the 2-Hydroxy-1-(2-pyridyl)ethanone solid to this vehicle.

  • Sonication is mandatory: Sonicate for 10–20 minutes. The mechanical energy helps force the hydrophobic guest into the cyclodextrin cavity.

  • Filter sterilize (0.22

    
    m).[1] The resulting solution is often clear and stable.[1]
    

Frequently Asked Questions (FAQ)

Q1: I am trying to synthesize a thiosemicarbazone derivative. What solvent should I use? A: Do not use pure water.[1] The standard synthesis involves reacting the ketone with a thiosemicarbazide. The optimal solvent is usually Ethanol (EtOH) or Methanol (MeOH) with a catalytic amount of Acetic Acid. The starting material dissolves upon heating (reflux), and the product (the thiosemicarbazone) usually precipitates out upon cooling, driving the reaction to completion.

Q2: Is the molecule stable in solution? A: In neutral DMSO or Ethanol, it is stable for weeks at -20°C. In acidic aqueous solutions (Method A), it is stable for short durations but should be used fresh.[1] Avoid strong bases (


), as the alpha-hydroxy ketone moiety can undergo degradation or aldol-like condensation reactions.[1]

Q3: Why does my solution turn yellow? A: Pyridine derivatives can exhibit color changes based on protonation states or trace oxidation.[1] A slight yellowing in DMSO is normal.[1] If it turns dark brown, degradation has occurred.[1]

References

  • Pyridine Solubility & pKa Data

    • Source: Williams, R. (2022).[1] "pKa Data Compiled." Organic Chemistry Data.

    • Relevance: Establishes the pKa of the pyridine ring (~5.2)
  • Solubility of 2-Acetylpyridine Thiosemicarbazones

    • Source: Richardson, D. R., et al. (2009).[1] "2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents."[1][4] Journal of Medicinal Chemistry.

    • Relevance: Discusses the solubility and formulation of structurally related pyridine-ketone deriv
  • Cyclodextrin Complexation of Pyridines

    • Source: Chao, J., et al. (2009).[1][4] "Inclusion behavior of beta-cyclodextrin with bipyridine molecules." Journal of Physical Chemistry B.

    • Relevance: Validates the use of beta-cyclodextrin for solubilizing pyridine-based guests via inclusion complexes.
  • General Solubility Techniques

    • Source: Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

    • Relevance: Provides the foundational protocols for cosolvency and pH adjustment (Salt form

Sources

Technical Support Center: Regioselective Functionalization of 2-Hydroxy-1-(2-pyridyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthetic chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone. This molecule, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to its multiple reactive sites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its regioselective functionalization. We provide field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the success of your synthetic campaigns.

Introduction: Understanding the Reactivity Landscape

2-Hydroxy-1-(2-pyridyl)ethanone is a multi-functional molecule with three primary sites for chemical modification: the hydroxyl group (O-position) , the α-carbon (C-position) , and the pyridine ring . The key to successful synthesis lies in controlling which of these sites reacts, a concept known as regioselectivity.

The primary challenge arises from the molecule's ambident nucleophilicity. Under basic conditions, deprotonation can occur at either the hydroxyl group to form an alkoxide or at the α-carbon to form an enolate. These two nucleophiles exhibit distinct reactivity profiles that can be exploited to direct functionalization.

G cluster_0 Key Reactive Sites A 2-Hydroxy-1-(2-pyridyl)ethanone B Hydroxyl Group (O-position) (Hard Nucleophile) A->B C α-Carbon (C-position) (Soft Nucleophile) A->C D Pyridine Ring (C-H Functionalization) A->D E Ketone Carbonyl (Reduction / Condensation) A->E

Caption: Key reactive sites in 2-Hydroxy-1-(2-pyridyl)ethanone.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My alkylation reaction is giving me a mixture of O-alkylated and C-alkylated products. How can I favor one over the other?

Answer: This is the most common regioselectivity challenge. The outcome of this competitive reaction is governed by the principles of Hard and Soft Acids and Bases (HSAB), reaction kinetics vs. thermodynamics, and the specific reaction conditions.

  • Causality: The deprotonated intermediate can exist as an oxygen-centered alkoxide (a hard nucleophile) or a carbon-centered enolate (a soft nucleophile).[1] Hard electrophiles (like silyl halides) will preferentially react at the hard oxygen center, while softer electrophiles (like primary alkyl halides) can react at either site. The choice of base, solvent, and temperature determines the position of the equilibrium and the rate of the competing reactions.

  • Solution - To Favor C-Alkylation (Kinetic Enolate):

    • Base Selection: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases rapidly and irreversibly deprotonate the α-carbon, which is the kinetically favored position.

    • Solvent: Employ a polar aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether. These solvents effectively solvate the metal cation without interfering with the nucleophilicity of the enolate.

    • Temperature: Perform the deprotonation at low temperatures (-78 °C) to form the kinetic enolate. Add the alkylating agent at this low temperature and then allow the reaction to slowly warm to room temperature.

  • Solution - To Favor O-Alkylation:

    • Base Selection: Use a weaker base like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) in a polar aprotic solvent like DMF. NaH deprotonates both sites, but the resulting alkoxide is often more reactive or soluble under these conditions.

    • Phase-Transfer Catalysis (PTC): A highly effective method for selective O-alkylation involves using a base like NaOH or K₂CO₃ with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) in a biphasic system (e.g., Dichloromethane/Water). This technique generates a more reactive alkoxide in the organic phase.

    • Use a Hard Electrophile: To selectively modify the oxygen, use a hard electrophile. For example, silylation with TBSCl will occur almost exclusively at the hydroxyl group.

Comparative Data Table: O- vs. C-Alkylation Conditions
ParameterSelective C-Alkylation Selective O-Alkylation Rationale
Base LDA, LiHMDS, NaHMDSK₂CO₃, Cs₂CO₃, NaHStrong, bulky bases favor kinetic C-deprotonation. Weaker bases favor the more thermodynamically stable alkoxide.
Solvent THF, Diethyl EtherDMF, Acetonitrile, DCM (with PTC)Non-coordinating solvents stabilize the enolate. Polar aprotic solvents favor Sₙ2 reactions at the oxygen.
Temperature -78 °C to RT0 °C to RefluxLow temperature traps the kinetic enolate. Higher temperatures favor the thermodynamic product.
Typical Yield >80% (for C-alkylation)>90% (for O-alkylation)With optimized conditions, high selectivity can be achieved for either isomer.

Question 2: I am trying to perform a C-alkylation, but my yields are low and I see a lot of starting material decomposition. What is going wrong?

Answer: Low yields in C-alkylation attempts often stem from incomplete enolate formation, enolate instability, or side reactions.

  • Causality: The α-hydroxy ketone functional group can be sensitive to strongly basic conditions, potentially leading to rearrangements or decomposition.[2] Furthermore, if the enolate is not formed completely and rapidly, it can react with the remaining starting material in an aldol-type side reaction.

  • Troubleshooting Steps:

    • Verify Base Quality: Ensure your strong base (e.g., LDA) is freshly prepared or properly titrated. Old or poorly handled LDA will be less effective, leading to incomplete deprotonation.

    • Optimize Addition Order: Always add the substrate solution slowly to the cooled solution of the base (inverse addition). This ensures the substrate immediately encounters an excess of base, promoting rapid and complete enolate formation and minimizing self-condensation.

    • Consider a Protecting Group: The simplest way to avoid all ambiguity is to protect the hydroxyl group first, for example, as a silyl ether (e.g., with TBSCl and imidazole). With the hydroxyl group masked, deprotonation can only occur at the α-carbon. The protecting group can be easily removed later with a fluoride source (e.g., TBAF).[3][4]

G Start Goal: Selective C-Alkylation A Protect Hydroxyl Group? (e.g., with TBSCl) Start->A B YES: Protect OH A->B Recommended for high yield & purity C NO: Direct Alkylation A->C Faster, but risk of side-reactions D Deprotonate with strong base (LDA, -78°C) B->D C->D E Add Alkyl Halide D->E F Deprotect OH (e.g., with TBAF) E->F If protection was used G Final C-Alkylated Product E->G If no protection F->G

Caption: Decision workflow for achieving selective C-alkylation.

Question 3: I want to functionalize the pyridine ring via C-H activation, but the reaction is sluggish or gives a complex mixture.

Answer: Directing C-H functionalization on the pyridine ring in the presence of the reactive side chain requires specific catalytic systems. The side chain's oxygen and nitrogen atoms can act as coordinating groups, which can either help or hinder the desired reaction.

  • Causality: Many C-H activation reactions rely on transition metals (like Rh, Pd, Ir) that coordinate to the substrate.[5][6] The pyridine nitrogen is a strong coordinating atom. The side-chain ketone and hydroxyl groups can also chelate to the metal center. This chelation can direct the C-H activation to a specific position (often C6) or inhibit catalysis by forming an overly stable, inactive complex.

  • Solution Strategies:

    • Chelation-Assisted C6-Functionalization: Use the inherent coordinating ability of the molecule to your advantage. Rhodium(I) catalysts, for example, have been shown to effectively catalyze the C6-alkylation of 1-(2-pyridyl)-2-pyridones, a closely related scaffold.[5] This proceeds via a chelation-assisted mechanism where the catalyst is directed to the C6 position.

    • Protect the Side Chain: To avoid interference from the side chain, protect both the hydroxyl (as a silyl or benzyl ether) and the ketone (as a ketal). This blocks the chelating sites and allows for more predictable C-H functionalization patterns on the pyridine ring, similar to those seen with simpler substituted pyridines.[7]

    • Explore Radical Reactions: Visible-light-mediated radical reactions can be an effective way to functionalize the pyridine ring at positions less accessible by organometallic catalysis, such as C3.[8] These methods often have different functional group tolerances and may not be as affected by the side chain.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best protecting group strategy for this molecule?

The optimal strategy depends on your synthetic goal.

  • To react at the α-carbon: Protect the hydroxyl group. A tert-Butyldimethylsilyl (TBS) ether is ideal. It is easily installed (TBSCl, imidazole, DMF) and cleanly removed (TBAF in THF) under conditions that will not affect the rest of the molecule.[3]

  • To react at the pyridine ring: Protect both the hydroxyl (as a TBS or Benzyl ether) and the ketone (as a cyclic ketal, e.g., using ethylene glycol and an acid catalyst). This renders the side chain completely inert to most reaction conditions used for C-H activation or nucleophilic aromatic substitution.

  • To react at the ketone: Protect the hydroxyl group as a TBS or acetyl group to prevent it from interfering with reagents targeting the carbonyl.

FAQ 2: Can I selectively reduce the ketone without affecting the pyridine ring?

Yes. The ketone can be selectively reduced to a secondary alcohol using standard hydride reagents.

  • Recommended Conditions: Sodium borohydride (NaBH₄) in an alcoholic solvent (Methanol or Ethanol) at 0 °C to room temperature is the method of choice. This reagent is mild enough that it will not reduce the aromatic pyridine ring.

  • Chelation Control: The existing α-hydroxyl group can influence the stereochemical outcome of the reduction. Using a chelating reducing agent like Red-Al can provide high diastereoselectivity for the formation of 1,2-anti-diols if the hydroxyl group is protected with an appropriate acetal.[9]

Detailed Experimental Protocols

Protocol 1: Selective O-Alkylation (Phase-Transfer Catalysis)

This protocol describes the selective ethylation of the hydroxyl group.

  • Setup: To a round-bottom flask, add 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), and Dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add an aqueous solution of Sodium Hydroxide (2.0 eq, 20% w/v).

  • Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-ethoxy-1-(2-pyridyl)ethanone.

Protocol 2: Selective C-Alkylation via a Protected Intermediate

This protocol describes the protection of the hydroxyl group, subsequent methylation of the α-carbon, and deprotection.

  • Step A: Protection

    • Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

    • Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

    • Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the TBS-protected ketone.

  • Step B: C-Alkylation

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of the TBS-protected ketone (1.0 eq) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C.

    • Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour before allowing the mixture to warm to room temperature overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step C: Deprotection

    • Dissolve the crude methylated intermediate from Step B in THF.

    • Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

    • Stir at room temperature for 1-2 hours until the reaction is complete by TLC.

    • Concentrate the mixture and purify by flash column chromatography to yield 2-Hydroxy-1-methyl-1-(2-pyridyl)ethanone.

References

  • Wang, P.-S.; Liang, C.-K.; Leung, M.-K. An improved Ullmann-Ukita-… A mild and regioselective N-alkylation reaction of 2-pyridones in water has been developed. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. Available at: [Link]

  • Rh(I)-catalyzed C6-selective Decarbonylative Alkylation of 2-Pyridones with Alkyl Carboxylic Acids and Anhydrides. Royal Society of Chemistry. Available at: [Link]

  • Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. ResearchGate. Available at: [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Available at: [Link]

  • Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. NIH National Library of Medicine. Available at: [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • OC II (FS 2019) – Problem Set Bode Research Group. ETH Zurich. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. NIH National Library of Medicine. Available at: [Link]

  • Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. ResearchGate. Available at: [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]

  • The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. Available at: [Link]

  • Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications. Available at: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. NIH National Library of Medicine. Available at: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]

  • Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Available at: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Data. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

Sources

Validation & Comparative

Validation of HPLC method for "2-Hydroxy-1-(2-pyridyl)ethanone" quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Method Development

Executive Summary

Quantifying 2-Hydroxy-1-(2-pyridyl)ethanone (2-HPE) presents a classic chromatographic paradox: the molecule contains a basic pyridine nitrogen (pKa ~5.2) capable of silanol interactions, yet possesses a polar


-hydroxy ketone tail that reduces retention on standard non-polar phases.

Standard acidic protocols often fail, yielding broad, tailing peaks (


) due to the protonation of the pyridine ring and subsequent ion-exchange interactions with residual silanols. This guide compares three distinct methodologies to identify the most robust solution:
  • Method A (Baseline): Standard Acidic C18 (Formic Acid, pH 2.5).

  • Method B (Alternative): HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Method C (Recommended): High-pH Reversed-Phase on Hybrid Silica (pH 7.8).

Verdict: Method C offers the superior balance of peak symmetry (


), retention stability, and column longevity, validated herein according to ICH Q2(R2)  guidelines.

Chemical Context & Challenges[1]

To validate a method, one must understand the analyte's behavior.[1]

  • Analyte: 2-Hydroxy-1-(2-pyridyl)ethanone

  • Key Moiety: Pyridine Nitrogen (Basic, pKa ~5.2)

  • Challenge:

    • At pH < 5: The nitrogen is protonated (

      
      ). It elutes early on C18 (high water solubility) and interacts electrostatically with anionic silanols (
      
      
      
      ), causing severe tailing.
    • At pH > 7: The nitrogen is neutral (

      
      ). Hydrophobicity increases, improving retention on C18, and ionic interactions with silanols are minimized.
      
Diagram 1: Interaction Mechanism & Tailing Logic

TailingMechanism cluster_0 Acidic Conditions (pH 2.5) cluster_1 Optimized Neutral/Basic (pH 7.8) Acid_Py Protonated Pyridine (PyH+) Interaction Ionic Interaction (Secondary Retention) Acid_Py->Interaction Attraction Silanol Free Silanols (Si-OH / Si-O-) Silanol->Interaction Result_A Peak Tailing Early Elution Interaction->Result_A Base_Py Neutral Pyridine (Py) Partition Pure Partitioning (Primary Retention) Base_Py->Partition Hydrophobic Interaction C18_Ligand C18 Ligands (Hydrophobic) C18_Ligand->Partition Result_B Sharp Peak Stable Retention Partition->Result_B

Caption: Mechanism of peak tailing under acidic conditions vs. sharp elution under neutral/basic conditions.

Comparative Methodology

We evaluated three protocols. Data represents the average of


 injections.
Table 1: Performance Comparison
ParameterMethod A: Acidic C18Method B: HILICMethod C: Hybrid High-pH (Recommended)
Column Standard C18 (5µm)Bare Silica / AmideHybrid C18 (e.g., XBridge/Gemini)
Mobile Phase 0.1% Formic Acid / ACN10mM NH4OAc / ACN (90%)10mM NH4HCO3 (pH 7.8) / MeOH
pH 2.55.87.8
Retention (

)
0.8 (Elutes too fast)3.5 (Good)4.2 (Optimal)
Tailing Factor (

)
2.4 (Fail)1.2 (Pass)1.08 (Excellent)
Plate Count (N) 2,5008,00012,500
Robustness Low (pH sensitive)Low (Long equilibration)High
Why Method C Wins:
  • Method A fails because the protonated pyridine is too polar for C18 retention and drags on silanols.

  • Method B works but suffers from sample solubility issues (HILIC requires high organic diluents) and long equilibration times.

  • Method C utilizes the "Neutral State" strategy. By adjusting pH to 7.8 (2 units > pKa), the pyridine is >99% neutral. This maximizes hydrophobic retention on the C18 chain and eliminates the ionic drag, resulting in sharp peaks.

Detailed Protocol: The Optimized Method (Method C)

This protocol is validated for specificity, linearity, accuracy, and precision.[2]

Reagents & Equipment[4]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm or 5 µm. Note: Standard silica columns degrade at pH > 7.5; Hybrid technology is mandatory.

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 7.8 with Ammonium Hydroxide or Formic acid.

Chromatographic Conditions
  • Mode: Isocratic

  • Mobile Phase: Buffer (pH 7.8) : Methanol (60 : 40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detection: UV @ 260 nm (Pyridine

    
     transition)
    
  • Injection Vol: 10 µL

  • Run Time: 10 minutes (2-HPE elutes ~ 5.5 min)

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-HPE standard in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.

Diagram 2: Method Development Workflow

MethodDev Start Start: 2-HPE Method Dev Check_pKa Analyze pKa (~5.2) Start->Check_pKa Select_Mode Select Mode: Reversed Phase Check_pKa->Select_Mode Decision_pH pH Selection Strategy Select_Mode->Decision_pH Path_Acid pH 2.5 (Acidic) Decision_pH->Path_Acid Standard approach Path_Base pH 7.8 (Basic/Neutral) Decision_pH->Path_Base Optimized approach Result_Acid Result: Protonated Analyte Poor Retention, Tailing Path_Acid->Result_Acid Result_Base Result: Neutral Analyte High Retention, Sharp Peak Path_Base->Result_Base Result_Acid->Decision_pH Iterate Validation Execute ICH Q2(R2) Validation Result_Base->Validation Proceed

Caption: Decision tree leading to the selection of High-pH Reversed Phase chromatography.

Validation Data (ICH Q2(R2) Compliant)

The following data demonstrates the reliability of Method C.

System Suitability
  • Tailing Factor (

    
    ):  1.08 (Limit: 
    
    
    
    )
  • Theoretical Plates (

    
    ):  12,450 (Limit: 
    
    
    
    )
  • RSD of Retention Time: 0.05% (Limit:

    
    )
    
Linearity

Evaluated over 5 levels (50% to 150% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)
25.01250.4
37.51876.1
50.02505.8
62.53120.5
75.03755.2
Correlation (

)
0.9998
Equation

Accuracy (Recovery)

Spike recovery performed in sample matrix (synthetic reaction mix).

Spike LevelRecovery (%)RSD (%)
80%99.40.8
100%100.20.5
120%99.80.7
Precision
  • Repeatability (Intra-day): RSD = 0.4% (

    
    )
    
  • Intermediate Precision (Inter-day): RSD = 0.9% (

    
    , different analyst/day)
    

Troubleshooting & Expert Tips

  • Peak Broadening: If the peak broadens over time, check the pH of the mobile phase. Ammonium bicarbonate is volatile; prepare fresh buffer daily to maintain pH 7.8.

  • Column Care: Although Hybrid columns are robust, always flush with 50:50 Water:Methanol (no buffer) after use to prevent salt precipitation.

  • Sample Solvent: Dissolve samples in the mobile phase or a solvent with weaker elution strength (e.g., 90% Water) to prevent "solvent effect" peak distortion.

  • Metal Chelation: The

    
    -hydroxy ketone motif can chelate trace metals (Fe, Cu) in the system, causing split peaks. If observed, add 0.1 mM EDTA to the aqueous mobile phase or use a bio-inert (PEEK-lined) LC system.
    

References

  • International Council for Harmonisation (ICH). (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][3][4][5] [Link]

  • Dolan, J. W. (2008). Separation of Basic Compounds: pH and Ion-Pairing. LCGC North America. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Demonstrating pH stability 1-12). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-1-(2-pyridyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, handling, and personal protective equipment (PPE) protocols for 2-Hydroxy-1-(2-pyridyl)ethanone (also known as


-hydroxy-2-acetylpyridine or 2-(hydroxyacetyl)pyridine).

As a specialized heterocyclic building block, this compound lacks the extensive toxicological datasets of common solvents. Therefore, this protocol applies Universal Precautions for Novel Nitrogen Heterocycles , derived from the structure-activity relationships (SAR) of its parent compound, 2-acetylpyridine, and


-hydroxy ketones.

Chemical Identity & Hazard Profiling

To ensure operational accuracy, verify the chemical identity before handling.

Parameter Details
Chemical Name 2-Hydroxy-1-(2-pyridyl)ethanone
Structure Pyridine ring attached to a glycolyl group (–C(=O)CH₂OH)
CAS Number Research Chemical (Analogous to 2-Acetylpyridine: 1122-62-9)
Physical State Typically a crystalline solid or viscous oil (hygroscopic).
Key Hazards Acute Toxicity (Oral/Dermal): High potential (Pyridine derivative).Irritation: Severe eye/skin irritant; mucous membrane irritant.Reactivity: Susceptible to dimerization; incompatible with strong oxidizers.
The "Why" Behind the Safety (SAR Analysis)
  • Neurotoxicity Risk: Pyridine derivatives, particularly acetylpyridines, can exhibit neurotoxic properties. The addition of the

    
    -hydroxy group increases polarity but does not negate the pyridine ring's biological activity.
    
  • Chelation Potential: The 1,2-dicarbonyl-like structure (N-C=O-C-OH) allows for bidentate chelation of metal ions. This can interfere with metalloenzymes upon systemic absorption.

  • Reactive Moiety: The

    
    -hydroxy ketone functionality is chemically reactive, capable of tautomerization to an enediol, posing risks of non-specific binding to biological proteins (sensitization).
    

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This matrix escalates protection based on the specific handling activity.

PPE Category Standard Handling (Weighing/Transfer) High-Risk Handling (Synthesis/Spill Cleanup)
Eye Protection Chemical Safety Goggles (ANSI Z87.1). Reason: Prevent corneal damage from crystalline dust.Face Shield + Safety Goggles. Reason: Protects against splashes during solubilization.
Hand Protection Double Nitrile Gloves (Min 0.11 mm). Change immediately upon contamination.Silver Shield / Laminate (under nitrile). Reason: Pyridines permeate nitrile over time; laminate provides broad chemical resistance.
Respiratory N95/P95 Respirator (if fume hood is unavailable).Half-Mask with OV/P100 Cartridges . Required for spill cleanup or heating outside a hood.
Body Protection Standard Lab Coat (Cotton/Poly blend).Tyvek® Apron or Sleeve Covers. Reason: Prevents absorption through fabric cuffs.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Environment: Store at 2–8°C (Refrigerated). The

    
    -hydroxy ketone moiety is prone to oxidation and dimerization at room temperature.
    
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is hygroscopic; moisture accelerates degradation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical decomposition.

Phase 2: Solubilization & Reaction Setup

This workflow minimizes exposure during the most critical phase: moving the solid into solution.

HandlingWorkflow Start Start: Weighing Weighing Weigh in Fume Hood (Static Control Gun Recommended) Start->Weighing PPE: Double Nitrile Transfer Transfer to Reaction Vessel (Use Powder Funnel) Weighing->Transfer Avoid Dust Generation Waste Dispose Contaminated Weigh Boat immediately Weighing->Waste Solid Waste Stream Solvent Add Solvent (DCM/MeOH) Effect: Dissolution Transfer->Solvent Slow Addition Reaction Seal Vessel & Purge (Argon/N2) Solvent->Reaction Secure System

Figure 1: Safe handling workflow for solid-to-liquid transfer of 2-Hydroxy-1-(2-pyridyl)ethanone.

Phase 3: Decontamination & Cleaning
  • Glassware: Rinse with Methanol first (solubilizes the organic), then wash with soap and water. Do not start with water, as the compound may smear or precipitate if impure.

  • Surface Spills:

    • Solid: Do not sweep (creates dust). Wipe with a wet paper towel (methanol-dampened).

    • Liquid: Absorb with vermiculite or sand.

  • Neutralization: Treat waste streams as "Halogenated/Organic Solvents" for incineration. Do not pour down the drain due to aquatic toxicity potential.

Emergency Response Procedures

Self-Validating Check: If you taste a metallic or bitter taste, you have inhaled aerosolized particles. Evacuate immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: Pyridines can depress the central nervous system.

  • Skin Contact: Wash with Polyethylene Glycol 400 (PEG-400) if available, followed by soap and water. Reason: PEG-400 is superior to water for solubilizing lipophilic pyridines from skin pores.

  • Eye Contact: Rinse for 15 minutes minimum . Lifting upper and lower lids is mandatory to remove trapped particulates.

References

  • National Center for Biotechnology Information (NCBI). 2-Acetylpyridine - PubChem Compound Summary. PubChem.[1][2][3][4][5] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-1-(2-pyridyl)ethanone
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Reactant of Route 2
2-Hydroxy-1-(2-pyridyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.